5-(Thiophen-3-yl)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-3-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFSMPMSNJQXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452988 | |
| Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342601-30-3 | |
| Record name | 5-(3-Thienyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342601-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Thiophen-3-yl)nicotinaldehyde
CAS Number: 342601-30-3
A Core Scaffold for Medicinal Chemistry and Drug Discovery
Introduction
5-(Thiophen-3-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a thiophene moiety. This molecular architecture is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring creates a unique electronic environment, making it a versatile scaffold for the synthesis of novel therapeutic agents. While specific detailed research on the 3-thienyl isomer is limited in publicly available literature, its structural similarity to the more extensively studied 5-(thiophen-2-yl)nicotinaldehyde suggests a wide range of potential applications, from antimicrobial and anticancer agents to kinase inhibitors.
This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential applications in drug discovery, drawing analogies from related compounds where necessary.
Chemical and Physical Properties
| Property | Value (this compound) | Predicted/Analogous Value (5-(Thiophen-2-yl)nicotinaldehyde) |
| Molecular Formula | C₁₀H₇NOS | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol [1] | 189.24 g/mol [2] |
| Appearance | Likely a solid | Typically a solid[2] |
| Purity | ≥95% (Commercially available) | ≥95% (Commercially available)[2] |
| Storage | Sealed in dry, 2-8°C[1] | Ambient temperature |
Synthesis
The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound. In this case, the coupling would occur between a halogenated nicotinaldehyde derivative and a thiophene boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed, representative experimental protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for analogous compounds.[2]
Reaction Scheme:
Figure 1: General reaction scheme for the Suzuki-Miyaura synthesis.
Materials:
-
5-Bromonicotinaldehyde (1 equivalent)
-
Thiophen-3-ylboronic acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (2 equivalents)
-
Degassed Solvent Mixture (e.g., Toluene, Ethanol, and Water in a 3:1:1 ratio)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromonicotinaldehyde, thiophen-3-ylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Workflow Diagram:
Figure 2: Workflow for the synthesis and purification of this compound.
Potential Applications in Drug Discovery
The thiophene-pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The aldehyde functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.
Kinase Inhibition
Many kinase inhibitors incorporate heterocyclic rings that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring of this compound and its derivatives can act as hydrogen bond acceptors, while the aldehyde can be transformed into various functional groups that can interact with other regions of the kinase domain. This makes it a promising starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase activity.
Hypothetical Signaling Pathway Interaction:
Figure 3: Potential mechanism of action as a kinase inhibitor.
Antimicrobial and Anticancer Activity
Derivatives of similar thiophene-containing compounds have demonstrated significant antimicrobial and anticancer activities in preclinical studies. The combination of the thiophene and pyridine rings is a recognized strategy in the discovery of novel compounds with potent biological effects. Further derivatization of this compound could lead to the development of new therapeutic agents in these areas.
Conclusion
This compound is a valuable, yet under-explored, building block for the synthesis of complex organic molecules with potential therapeutic applications. While a significant portion of the available research focuses on its 2-thienyl isomer, the core chemical properties and reactivity are expected to be similar. The synthetic accessibility via the robust Suzuki-Miyaura coupling reaction, combined with the proven biological relevance of the thiophene-pyridine scaffold, makes this compound a highly attractive starting point for future drug discovery and development programs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
Spectroscopic Analysis of 5-(Thiophen-3-yl)nicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for aryl-substituted nicotin-aldehydes, with a focus on the structural elucidation of 5-(thiophen-3-yl)nicotinaldehyde. Due to the limited availability of specific experimental data for the 3-thienyl isomer in publicly accessible literature, this guide presents predicted spectral data based on established principles of NMR spectroscopy and available data for the closely related isomer, 5-(thiophen-2-yl)nicotinaldehyde. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | s | - |
| Pyridine-H2 | 9.0 - 9.2 | d | ~2.0 |
| Pyridine-H4 | 8.2 - 8.4 | dd | ~8.0, 2.0 |
| Pyridine-H6 | 8.7 - 8.9 | d | ~8.0 |
| Thiophene-H2' | 7.8 - 8.0 | dd | ~3.0, 1.5 |
| Thiophene-H4' | 7.4 - 7.6 | dd | ~5.0, 1.5 |
| Thiophene-H5' | 7.6 - 7.8 | dd | ~5.0, 3.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde-C | 190 - 193 |
| Pyridine-C2 | 152 - 155 |
| Pyridine-C3 | 132 - 135 |
| Pyridine-C4 | 136 - 139 |
| Pyridine-C5 | 130 - 133 |
| Pyridine-C6 | 150 - 153 |
| Thiophene-C2' | 125 - 128 |
| Thiophene-C3' | 138 - 141 |
| Thiophene-C4' | 127 - 130 |
| Thiophene-C5' | 123 - 126 |
Experimental Protocols
A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of heterocyclic aldehydes like this compound is provided below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the spectral width, acquisition time, relaxation delay, and number of scans.
3. Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS).
Mandatory Visualization
The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic analysis of this compound.
The Rising Therapeutic Potential of Thiophene-Pyridine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and pyridine rings has given rise to a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these hybrid molecules. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate further research and development in this promising area.
Core Biological Activities and Quantitative Data
Thiophene-pyridine derivatives have been extensively investigated for their therapeutic potential. The following sections summarize the key findings and present quantitative data for easy comparison.
Anticancer Activity
The anticancer potential of thiophene-pyridine scaffolds is one of the most explored areas. These compounds have shown efficacy against a variety of cancer cell lines, often through the inhibition of critical signaling pathways. The mechanism of action frequently involves the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.
Table 1: Anticancer Activity of Thiophene-Pyridine Derivatives (IC50 values in µM)
| Compound/Series | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung) | 0.302 - 0.788 | EGFR Tyrosine Kinase Inhibition | [1] |
| 3-(thiophen-2-ylthio)pyridine derivatives | HepG2 (Liver) | 2.98 ± 1.11 | FGFR2, FGFR3, EGFR, Janus kinase, RON Inhibition | [2] |
| WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 | FGFR2, FGFR3, EGFR, Janus kinase, RON Inhibition | [2] | |
| Thiophene-Pyridine Hybrids | MCF-7 (Breast) | 28.36 - 38.41 | Topoisomerase II Inhibition | [3] |
| Imidazo[1,2-a]pyridine-thiophene derivatives | MOLM14 (AML) | 0.16 - 9.28 | FLT3 Kinase Inhibition | [4] |
| Thiophene-containing triaryl pyrazoline derivatives | - | 0.066 (for PI3Kγ) | PI3Kγ Inhibition | [5] |
| Thieno[2,3-d]pyrimidine derivatives | HT-29, HepG-2, MCF-7 | - | FLT3 Kinase Inhibition | [6] |
Note: IC50 values can vary based on experimental conditions. Please refer to the cited literature for specific details.
Antimicrobial Activity
The thiophene-pyridine scaffold has also demonstrated significant promise in the development of new antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Thiophene-Pyridine Derivatives (MIC values in µg/mL)
| Compound/Series | Bacterial Strain(s) | MIC (µg/mL) | Fungal Strain(s) | MIC (µg/mL) | Reference |
| Pyridine-thiophene-based imine-benzalacetophenone hybrids | Gram-positive & Gram-negative bacteria | As low as 25 | Fungal pathogens | As low as 25 | [7] |
| Thiophene derivatives | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | - | - | [8][9] |
| Colistin-Resistant E. coli | 8 - 32 (MIC50) | - | - | [8][9] | |
| Thiophene, pyrazole and pyridone derivatives | E. coli | 0.007 | Aspergillus fumigatus | 0.03 | [10] |
| Bacillus subtilis | 0.007 | [10] | |||
| Pyridine and Benzimidazole Schiff bases | Mycobacterium tuberculosis H37Rv | < 1.6 | - | - | [11] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology. Please refer to the cited literature for detailed information.
Anti-inflammatory Activity
Several thiophene-pyridine derivatives have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[12] Some compounds have also shown activity against lipoxygenase (LOX).[12] For instance, the anti-inflammatory drug Suprofen contains a thiophene ring and its synthesis from a pyridine starting material has been described.[13][14]
Key Signaling Pathways and Mechanisms of Action
The biological activities of thiophene-pyridine scaffolds are often attributed to their ability to interact with specific molecular targets, primarily protein kinases. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.
Experimental Protocols
This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of thiophene-pyridine derivatives, based on protocols described in the cited literature.
General Synthesis of Thiophene-Pyridine Scaffolds
A common synthetic route to access thiophene-pyridine scaffolds is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Variations of this method and other synthetic strategies are widely used.[13][14]
A Representative Synthetic Protocol:
-
Reaction Setup: A mixture of a substituted pyridine derivative (1 mmol), an α-haloketone (1 mmol), and malononitrile (1 mmol) is dissolved in a suitable solvent such as ethanol or DMF.
-
Base Addition: A catalytic amount of a base, for example, triethylamine or piperidine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is then heated under reflux for a specified period (typically 2-8 hours), with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent to remove impurities.
-
Purification: The crude product is further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A549) are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyridine compounds for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific protein kinases.
General Kinase Assay Protocol (e.g., for FLT3 or EGFR):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Compound Addition: The thiophene-pyridine compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[15]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol Outline:
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The thiophene-pyridine compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The thiophene-pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of novel molecular targets will be crucial for translating the potential of these scaffolds into clinically effective drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, deep learning-guided prediction, and biological evaluation of novel pyridine-thiophene-based imine-benzalacetophenone hybrids as promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and In Vitro Biological Evaluation of Pyridine, Thiadazole, Benzimidazole and Acetyl Thiophene Analogues as Anti Tubercular Agents Targeting Enzyme Inh A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com.cn [promega.com.cn]
A Technical Guide to Substituted Nicotinaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nicotinaldehydes, a class of pyridine-based heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their inherent reactivity and structural similarity to key biological molecules, such as nicotinamide adenine dinucleotide (NAD), make them attractive starting points for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of substituted nicotinaldehyde derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.
Synthesis of Substituted Nicotinaldehyde Derivatives
The synthesis of substituted nicotinaldehydes can be achieved through various established and modern organic chemistry methodologies. Key approaches include the functionalization of the pyridine ring followed by the introduction or modification of the aldehyde group.
General Synthetic Strategies
Common synthetic routes to substituted nicotinaldehydes involve:
-
Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. For the synthesis of substituted 2-chloronicotinaldehydes, enamides can be subjected to Vilsmeier cyclization.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It is particularly useful for introducing aryl or heteroaryl substituents onto the pyridine ring of a nicotinaldehyde precursor.
-
Reduction of Nicotinic Acid Derivatives: Substituted nicotinic acids or their derivatives, such as morpholinamides, can be selectively reduced to the corresponding aldehydes.
Biological Activities of Substituted Nicotinaldehyde Derivatives
Substituted nicotinaldehyde derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of drugs targeting a range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. Nicotinaldehyde itself has been identified as a novel precursor for NAD biosynthesis in leukemia cells.[1][2][3] This finding is particularly relevant in the context of cancer therapies that target NAD metabolism.[1][2][3]
Mechanism of Action: NAD Biosynthesis Pathway
A key mechanism underlying the anticancer effects of certain nicotinaldehyde derivatives involves their role in the salvage pathway of NAD biosynthesis. Cancer cells have a high demand for NAD to sustain their rapid proliferation and metabolism. Some anticancer agents, such as NAMPT inhibitors (e.g., APO866), work by depleting intracellular NAD levels, leading to cancer cell death.[1][2][3] However, the presence of nicotinaldehyde can counteract the effects of these drugs.[1][2][3] Nicotinaldehyde can be converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway to replenish NAD stores, thus rescuing cancer cells from the effects of NAMPT inhibitors.[1][2][3] Understanding this pathway is crucial for designing more effective combination therapies.
Antimicrobial Activity
Derivatives of nicotinaldehyde and the closely related nicotinic acid and nicotinamide have shown significant activity against a variety of pathogenic microbes, including bacteria and fungi.[4]
-
Antibacterial Activity: Several studies have reported the synthesis of nicotinamide and nicotinic acid derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain nicotinamides have demonstrated significant inhibition of Pseudomonas aeruginosa and Klebsiella pneumoniae.
-
Antifungal Activity: Nicotinamide derivatives have also been investigated as potential succinate dehydrogenase (SDH) inhibitors, a validated target for antifungal agents.[1][5][6] Some of these compounds have shown potent activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum.[1][5]
Other Biological Activities
-
Anticonvulsant Activity: Nicotinamide and its analogs have been shown to possess anticonvulsant properties, with a mechanism of action that appears to be distinct from classic anticonvulsants and may involve the GABA-ergic system.
-
α-Glucosidase Inhibitory Activity: Certain nicotinaldehyde-based azlactones have been identified as potent inhibitors of α-glucosidase, suggesting their potential for the development of anti-diabetic agents.
-
Antioxidant Activity: The free radical scavenging properties of some substituted nicotinaldehyde derivatives have been reported, indicating their potential as antioxidants.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected substituted nicotinaldehyde and related derivatives from the literature.
Table 1: Anticancer Activity of Substituted Nicotinaldehyde and Related Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Nicotinaldehyde | Jurkat, ML2 | EC50 (reversal of APO866-induced death) | 0.47 µM | [2] |
| 2-Mercapto-3H-quinazoline | N/A | GI50 | 11.3 - 13.8 µM | [7] |
| 2-Carbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | Leukemia cell lines | GI50 | < 0.15 µM | [8] |
| 2-Mercaptobenzoxazole | MDA-MB-231 | IC50 | 2.14 µM | [9] |
| 2-Mercaptobenzoxazole | HeLa | IC50 | 5.18 µM | [9] |
Table 2: Antimicrobial Activity of Substituted Nicotinaldehyde and Related Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Nicotinohydrazide | Rhizoctonia solani | EC50 | 0.13 | [10] |
| Nicotinamide | Rhizoctonia solani | IC50 | 15.8 | [5] |
| Nicotinamide | Sclerotinia sclerotiorum | IC50 | 20.3 | [5] |
| Nicotinamide | Candida albicans SC5314 | MIC | 0.25 | [6] |
| Nicotinamide | Staphylococcus aureus (MDR) | MIC | 78.12 - 312.5 | [11] |
| Cinnamaldehyde | Acinetobacter baumannii | MIC | 32 - 256 | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the advancement of research in this field. Below are representative protocols for a key synthetic method and a crucial biological assay.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of 2-Aryl Nicotinaldehydes
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a substituted 2-chloronicotinaldehyde with an arylboronic acid.
Materials:
-
Substituted 2-chloronicotinaldehyde
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the substituted 2-chloronicotinaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (2 mL).
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) to the Schlenk flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflows
Efficient drug discovery and development relies on systematic and often high-throughput workflows. The following diagram illustrates a general workflow for the screening and evaluation of a library of substituted nicotinaldehyde derivatives.
Conclusion and Future Directions
Substituted nicotinaldehyde derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse substitutions on the pyridine ring allow for the generation of large libraries of compounds for screening. The anticancer and antimicrobial activities are particularly noteworthy, with some derivatives showing potency comparable to or exceeding that of existing drugs.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While the role of nicotinaldehyde in NAD biosynthesis is a significant finding, further investigation into other potential cellular targets and signaling pathways is warranted.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for optimizing the potency and selectivity of these derivatives for their respective targets.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro studies need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Development of Combination Therapies: Given the mechanism of action of some nicotinaldehyde derivatives, exploring their use in combination with other therapeutic agents could lead to synergistic effects and overcome drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthesis-antifungal-structure-activity-relationship-and-mechanism-of-action-of-nicotinohydrazide-derivatives - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-(Thiophen-3-yl)nicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(Thiophen-3-yl)nicotinaldehyde as a versatile precursor in medicinal chemistry. The unique structural combination of a thiophene ring and a pyridine moiety makes it a valuable scaffold for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a key reactive handle for the construction of a diverse range of molecular architectures, including Schiff bases and chalcones, with potential applications in antimicrobial, antifungal, and anticancer therapies.
Introduction
This compound is a heterocyclic building block that holds significant promise in drug discovery. The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, often serving as a bioisosteric replacement for a phenyl ring to enhance physicochemical and pharmacokinetic properties. The pyridine ring contributes to the molecule's polarity and potential for hydrogen bonding, which can be crucial for target engagement. The aldehyde group at the 3-position of the pyridine ring is a versatile functional group that can readily undergo a variety of chemical transformations, making it an ideal starting point for the synthesis of compound libraries for biological screening.
Synthetic Applications and Protocols
The aldehyde group of this compound is the primary site for synthetic elaboration. Two key classes of derivatives that can be readily synthesized are Schiff bases and chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction between an aldehyde and a primary amine. These compounds have a broad range of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base. Chalcones are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated chalcone can be collected by filtration.
-
Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone.
Biological Activities of Derivatives
While specific biological data for derivatives of this compound is emerging, the broader class of thiophene- and pyridine-containing molecules has shown significant therapeutic potential.
Antifungal Activity
Derivatives of nicotinamide containing a thiophene moiety have demonstrated potent fungicidal activity. This suggests that derivatives of this compound could also exhibit similar properties.
| Compound Class | Target Organism | EC50 (mg/L) | Reference |
| N-(thiophen-2-yl)nicotinamide derivative 4a | Pseudoperonospora cubensis | 4.69 | [1][2] |
| N-(thiophen-2-yl)nicotinamide derivative 4f | Pseudoperonospora cubensis | 1.96 | [1][2] |
| Commercial Fungicide (Diflumetorim) | Pseudoperonospora cubensis | 21.44 | [1][2] |
| Commercial Fungicide (Flumorph) | Pseudoperonospora cubensis | 7.55 | [1][2] |
Anticancer Activity
Thiophenyl derivatives of nicotinamide have been shown to be metabolized into unnatural NAD derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH), an important target in cancer therapy, particularly for neuronal cancers.[3] This highlights a potential mechanism of action for anticancer agents derived from this compound.
Visualizing Synthesis and Signaling Pathways
To further illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a relevant biological signaling pathway.
Caption: Synthetic routes from this compound.
Caption: IMPDH inhibition by a thiophenyl-nicotinamide derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 5-(Thiophen-3-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of the aldehyde group of 5-(thiophen-3-yl)nicotinaldehyde. This versatile building block, incorporating both a thiophene and a pyridine ring, is a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as antifungal, antimicrobial, and anticancer agents. The protocols provided herein are based on established organic chemistry principles and analogous reactions reported for structurally similar compounds.
Chemical Properties and Reactivity
The aldehyde group in this compound is a key site for chemical modification, allowing for a diverse range of synthetic transformations. The primary reactions involving this functional group include oxidation, reduction, imine formation (Schiff base), Knoevenagel condensation, Wittig reaction, and reductive amination. The thiophene and pyridine rings also offer sites for further modification, though this document focuses on the aldehyde moiety.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes the key derivatization reactions of the aldehyde group in this compound, along with typical reagents and expected products. Please note that specific yields are highly dependent on the substrate and reaction conditions and should be optimized for each derivative.
| Reaction Type | Reagent(s) | Product Type | General Yield Range (%) |
| Oxidation | Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) | Carboxylic Acid | 70-95 |
| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol | 85-98 |
| Imine Synthesis | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | 75-90 |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | 60-85 |
| Wittig Reaction | Phosphonium Ylide | Alkene | 50-80 |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | 60-80 |
Experimental Protocols
The following are detailed experimental protocols for the key derivatization reactions of this compound.
Protocol 1: Oxidation to 5-(Thiophen-3-yl)nicotinic Acid
Principle: The aldehyde group is oxidized to a carboxylic acid using a strong oxidizing agent. This derivative is a key intermediate for the synthesis of amides and esters.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.2 eq) to the flask and cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a small amount of ethanol to consume excess KMnO₄.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.
-
Combine the filtrates and cool in an ice bath. Acidify the solution by the dropwise addition of concentrated HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(thiophen-3-yl)nicotinic acid.
Protocol 2: Reduction to [5-(Thiophen-3-yl)pyridin-3-yl]methanol
Principle: The aldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
In a separate container, prepare a solution of sodium borohydride (1.5 eq) in the same solvent.
-
Slowly add the NaBH₄ solution to the aldehyde solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, [5-(thiophen-3-yl)pyridin-3-yl]methanol. Purify by column chromatography if necessary.[1][2][3]
Protocol 3: Imine (Schiff Base) Synthesis
Principle: The aldehyde undergoes condensation with a primary amine to form an imine. A catalytic amount of acid is often used.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol or Toluene
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with Dean-Stark trap (if using toluene)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or toluene, add the primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
If using toluene, attach a Dean-Stark trap to remove water azeotropically and reflux the mixture. If using ethanol, reflux the mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 4: Knoevenagel Condensation
Principle: The aldehyde reacts with an active methylene compound in the presence of a base to form an α,β-unsaturated product.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or another basic catalyst
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.2 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes out, collect it by filtration and wash with cold ethanol.
-
If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.[4][5]
Protocol 5: Wittig Reaction
Principle: The aldehyde reacts with a phosphonium ylide to form an alkene, replacing the C=O bond with a C=C bond.
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).
-
Stir the ylide solution for 30-60 minutes at room temperature.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[6][7][8]
Protocol 6: Reductive Amination
Principle: The aldehyde first reacts with an amine to form an imine in situ, which is then reduced to a more stable amine in a one-pot reaction.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.2 eq) in DCM or DCE in a round-bottom flask.
-
If the amine salt is used, add a base like triethylamine to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.[9][10][11]
Mandatory Visualizations
Caption: General workflow for the derivatization of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Application Note & Protocol: Gram-Scale Synthesis of 5-(Thiophen-3-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of 5-(Thiophen-3-yl)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and 3-thiopheneboronic acid. This method is robust, scalable, and affords the desired product in good yield. This application note includes a step-by-step experimental procedure, a comprehensive list of materials, and a summary of quantitative data in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
Heterocyclic compounds containing both pyridine and thiophene moieties are of significant interest in drug discovery and development due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules. The protocol described herein outlines a reliable method for its preparation on a gram scale, making it accessible for further research and development. The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction, known for its high functional group tolerance and mild reaction conditions.[1][2]
Reaction Scheme
The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction as depicted below:
Scheme 1: Synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Bromonicotinaldehyde | ≥97% | Commercially Available |
| 3-Thiopheneboronic acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethanol | 200 proof | Commercially Available |
| Deionized Water | ||
| Ethyl acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Round-bottom flask (500 mL) | ||
| Reflux condenser | ||
| Magnetic stirrer with heating mantle | ||
| Separatory funnel (500 mL) | ||
| Rotary evaporator | ||
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine 5-bromonicotinaldehyde (1.0 eq), 3-thiopheneboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture (approximately 10-15 mL per gram of 5-bromonicotinaldehyde).
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromonicotinaldehyde) is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford this compound as a solid.
-
Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored in a cool, dry, and dark place.[3]
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass (g) |
| 5-Bromonicotinaldehyde | 186.00 | 0.0538 | 1.0 | 10.0 |
| 3-Thiopheneboronic acid | 127.96 | 0.0645 | 1.2 | 8.25 |
| Sodium carbonate | 105.99 | 0.1076 | 2.0 | 11.4 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.0016 | 0.03 | 1.85 |
Table 1: Reagent quantities for a gram-scale synthesis of this compound.
Experimental Workflow
Figure 1: Workflow for the gram-scale synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reproducible protocol for the gram-scale synthesis of this compound. The use of a Suzuki-Miyaura cross-coupling reaction ensures a high-yielding and efficient process. This protocol is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the production of this important building block for further scientific investigation.
References
The Role of 5-(Thiophen-3-yl)nicotinaldehyde Scaffolds in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. Within the vast chemical space explored for kinase inhibitor design, heterocyclic scaffolds play a pivotal role due to their ability to form key interactions within the ATP-binding pocket of kinases.
The thiophene-pyridine core, exemplified by structures related to 5-(thiophen-3-yl)nicotinaldehyde, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous biologically active compounds and offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The thiophene ring can act as a bioisosteric replacement for a phenyl group, often improving physicochemical properties and metabolic stability, while the pyridine ring can engage in crucial hydrogen bonding interactions within the kinase hinge region.
While a direct, step-by-step synthesis of a specific kinase inhibitor starting from this compound is not extensively documented in publicly available literature, the chemical functionalities of this molecule—an aldehyde group for further elaboration and the thiophene-pyridine core for kinase recognition—make it a highly valuable, albeit hypothetical, starting point for the design and synthesis of novel kinase inhibitors. These application notes will, therefore, focus on the general principles, synthetic strategies, and biological evaluation methods relevant to the development of kinase inhibitors based on the broader class of thiophene- and pyridine-containing compounds.
Application Notes
Design Principles of Thiophene-Pyridine Based Kinase Inhibitors
The design of kinase inhibitors based on the thiophene-pyridine scaffold generally follows established principles of targeting the ATP-binding site. The core scaffold can be strategically decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.
-
Hinge Binding: The pyridine nitrogen is often crucial for forming one or more hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor.
-
Hydrophobic Pockets: The thiophene ring and other appended hydrophobic groups can occupy the hydrophobic regions within the ATP-binding cleft, contributing to binding affinity.
-
Solvent Front Exposure: Modifications at positions extending towards the solvent-exposed region of the active site can be used to enhance selectivity and improve physicochemical properties such as solubility.
-
Gatekeeper Residue Interaction: The nature and size of the substituent on the thiophene or pyridine ring can be tailored to accommodate or clash with the "gatekeeper" residue, a key determinant of kinase selectivity.
General Synthetic Strategies
The aldehyde functionality of this compound provides a versatile handle for a variety of chemical transformations to build more complex kinase inhibitor scaffolds.
-
Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form an amino-alkyl linkage, a common strategy to introduce side chains that can interact with specific regions of the kinase.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the molecule and the introduction of different functional groups.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.
-
Oxidation and Amide Coupling: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a prevalent linkage in many kinase inhibitors.
A prevalent method for the synthesis of the core 5-aryl-nicotinaldehyde scaffold itself is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine derivative and a thiophene boronic acid.[1]
Experimental Protocols
The following are representative, generalized protocols for key reactions and assays involved in the development of thiophene-pyridine based kinase inhibitors.
Protocol 1: Synthesis of a 5-(Thiophen-3-yl)nicotinamide Derivative (Hypothetical)
This protocol describes a hypothetical pathway to a kinase inhibitor scaffold starting from this compound.
Step 1: Oxidation of this compound to 5-(Thiophen-3-yl)nicotinic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Add potassium permanganate (KMnO4) (2.0 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Filter the mixture through a pad of celite and wash with water.
-
Acidify the filtrate with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(thiophen-3-yl)nicotinic acid.
Step 2: Amide Coupling with a Substituted Aniline
-
To a solution of 5-(thiophen-3-yl)nicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (e.g., 4-amino-3-methoxyphenol) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(thiophen-3-yl)nicotinamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the appropriate peptide substrate, and ATP.
-
Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a technology that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 3: Cell-Based Proliferation Assay
This protocol describes a common method to evaluate the anti-proliferative effect of a compound on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series). Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Incubate for the recommended time to allow for the conversion of the reagent.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Data Presentation
The inhibitory activities of thiophene-based kinase inhibitors are typically summarized in tables for easy comparison. The following tables present hypothetical data for a series of compounds derived from a thiophene-pyridine scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical Thiophene-Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| TPI-001 | Kinase A | 50 |
| TPI-002 | Kinase A | 25 |
| TPI-003 | Kinase A | 150 |
| TPI-001 | Kinase B | >1000 |
| TPI-002 | Kinase B | 500 |
| TPI-003 | Kinase B | >1000 |
Table 2: Anti-proliferative Activity of Hypothetical Thiophene-Pyridine Derivatives
| Compound ID | Cell Line | GI50 (µM) |
| TPI-001 | Cancer Cell Line X | 0.5 |
| TPI-002 | Cancer Cell Line X | 0.2 |
| TPI-003 | Cancer Cell Line X | 2.1 |
| TPI-001 | Cancer Cell Line Y | 1.2 |
| TPI-002 | Cancer Cell Line Y | 0.8 |
| TPI-003 | Cancer Cell Line Y | 5.6 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways, for example, through mutations in the receptor tyrosine kinase or downstream components, can lead to uncontrolled cell proliferation.
Caption: A generic receptor tyrosine kinase signaling pathway leading to cell proliferation, and its inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel kinase inhibitors.
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Logical Relationship
The following diagram illustrates the logical relationship between the chemical structure of a thiophene-pyridine based inhibitor and its biological activity.
Caption: The relationship between chemical structure and biological activity in kinase inhibitor design.
Conclusion
The this compound scaffold and its analogs represent a promising starting point for the development of novel kinase inhibitors. The inherent properties of the thiophene and pyridine rings provide a solid foundation for achieving high-affinity binding to the kinase ATP pocket. By employing a variety of synthetic transformations and guided by rational drug design principles, this core structure can be elaborated into potent and selective inhibitors. The protocols and data presented herein provide a general framework for researchers to design, synthesize, and evaluate new chemical entities based on this important heterocyclic motif, with the ultimate goal of developing next-generation targeted therapies.
References
Application Notes and Protocols for the Functionalization of the Thiophene Ring in 5-(Thiophen-3-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the thiophene ring in 5-(Thiophen-3-yl)nicotinaldehyde. This versatile scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. The following protocols detail methods for selective halogenation, lithiation, and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction
This compound combines the structural features of a pyridine and a thiophene ring, both of which are prevalent in numerous biologically active compounds. The thiophene moiety, in particular, serves as a versatile platform for chemical modification to modulate the pharmacological properties of the molecule. Thiophene and its derivatives are known to be privileged pharmacophores in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] Functionalization of the thiophene ring in this compound allows for the exploration of chemical space around this core structure, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of potential drug candidates.
Strategic Considerations for Functionalization
The presence of the aldehyde group on the pyridine ring necessitates a strategic approach to the functionalization of the thiophene ring. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, and therefore, may require protection during certain reaction steps to ensure chemoselectivity. Furthermore, the electronic properties of the nicotinoyl substituent influence the reactivity and regioselectivity of reactions on the thiophene ring. As an electron-withdrawing group, it deactivates the thiophene ring towards electrophilic substitution but can direct lithiation to the adjacent C2 and C5 positions.
Experimental Protocols
The following protocols are designed to be starting points for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal
To prevent unwanted side reactions of the aldehyde functionality during subsequent functionalization steps, it is crucial to protect it. A common and effective method is the formation of a diethyl acetal.
Experimental Workflow:
Caption: Workflow for the protection of this compound as a diethyl acetal.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add triethyl orthoformate (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(diethoxymethyl)-5-(thiophen-3-yl)pyridine.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Triethyl orthoformate, Ethanol, p-TsOH |
| Solvent | Anhydrous Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Expected Yield | >90% |
Protocol 2: Regioselective Bromination of the Thiophene Ring at the C5-Position
Halogenation of the thiophene ring provides a versatile handle for further functionalization, such as cross-coupling reactions. The C5 position is generally the most susceptible to electrophilic substitution.
Experimental Workflow:
Caption: Workflow for the regioselective bromination of the protected this compound.
Methodology:
-
Dissolve the acetal-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) and cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture in the dark and allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the C5-brominated product.
| Parameter | Value/Condition |
| Starting Material | 3-(Diethoxymethyl)-5-(thiophen-3-yl)pyridine |
| Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-85% |
Protocol 3: Suzuki-Miyaura Cross-Coupling of the C5-Brominated Thiophene
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. This protocol describes the coupling of the C5-brominated thiophene with an arylboronic acid.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To a degassed mixture of 5-(5-bromo-thiophen-3-yl)-3-(diethoxymethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a dioxane/water mixture (4:1, 0.1 M), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Material | 5-(5-Bromo-thiophen-3-yl)-3-(diethoxymethyl)pyridine |
| Reagents | Arylboronic acid, Pd(PPh3)4, K2CO3 |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90-100°C |
| Reaction Time | 4-12 hours |
| Expected Yield | 60-90% |
Protocol 4: Deprotection of the Aldehyde Group
The final step to obtain the functionalized this compound derivative is the deprotection of the acetal.
Methodology:
-
Dissolve the protected, functionalized thiophene derivative in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify as needed.
Biological Context: Thiophene-Pyridine Derivatives as Kinase Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, compounds with a thiophene-pyridine scaffold have been identified as potent inhibitors of kinases like PI3K, AKT, and VEGFR-2.[2][3][4] These kinases are crucial nodes in signaling pathways that control cell growth, proliferation, survival, and angiogenesis.
Signaling Pathway:
Caption: Simplified signaling pathway showing the inhibitory action of this compound derivatives on key kinases.
The functionalization of the thiophene ring allows for the fine-tuning of the inhibitory activity and selectivity of these compounds. By introducing different substituents at the C2 and C5 positions, researchers can optimize interactions with the kinase active site, leading to the development of more effective and targeted therapies.
Summary of Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the functionalization of the this compound scaffold. These values are based on literature precedents for similar substrates and should be used as a guideline for experimental design.
| Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aldehyde Protection | This compound | Triethyl orthoformate, p-TsOH | Ethanol | RT | 2-6 | >90 |
| C5-Bromination | Acetal-protected starting material | NBS | THF | 0 to RT | 12-16 | 70-85 |
| Suzuki Coupling | C5-Bromo-thiophene derivative | Arylboronic acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O | 90-100 | 4-12 | 60-90 |
| Aldehyde Deprotection | Acetal-protected final product | HCl or p-TsOH | Acetone/H2O | RT | 1-4 | >90 |
Disclaimer: These protocols and data are intended for guidance and should be adapted and optimized by qualified researchers. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Thiophen-3-yl)nicotinaldehyde in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Thiophen-3-yl)nicotinaldehyde is a versatile heterocyclic building block with significant potential in the field of organic electronics. Its unique molecular structure, combining an electron-rich thiophene ring and an electron-deficient pyridine ring, makes it an excellent candidate for the synthesis of donor-acceptor (D-A) materials. These materials are crucial for the development of high-performance organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The aldehyde functionality provides a convenient handle for various chemical transformations, allowing for the facile synthesis of a wide range of conjugated polymers and small molecules with tunable optoelectronic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of active materials for organic electronic devices.
Key Properties and Characteristics
| Property | Value |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol |
| CAS Number | 342601-30-3 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) |
| Key Functional Groups | Aldehyde, Thiophene, Pyridine |
Applications in Organic Electronics
The unique electronic structure of this compound allows for its incorporation into various organic semiconductor materials.
-
Organic Field-Effect Transistors (OFETs): Polymers and small molecules derived from this building block can exhibit excellent charge transport characteristics. The thiophene moiety generally contributes to good hole mobility (p-type), while the pyridine unit can enhance electron affinity, potentially leading to ambipolar or n-type behavior upon appropriate molecular design.
-
Organic Photovoltaics (OPVs): The donor-acceptor nature of the this compound unit is highly desirable for OPV applications. Materials incorporating this moiety can exhibit broad absorption spectra and efficient charge separation at the donor-acceptor interface, leading to high power conversion efficiencies.
-
Organic Light-Emitting Diodes (OLEDs): By modifying the molecular structure to include emissive units, derivatives of this compound can be used as emitters or host materials in OLEDs.
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Polymer via Suzuki Polycondensation
This protocol describes a representative synthesis of a conjugated polymer for OFET applications using this compound as a precursor. The aldehyde is first converted to a dibrominated monomer.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
2,5-bis(trimethylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Bromination of this compound:
-
Dissolve this compound (1 eq.) in DMF in a round-bottom flask.
-
Slowly add NBS (2.2 eq.) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,4-dibromo-5-(thiophen-3-yl)nicotinaldehyde.
-
-
Suzuki Polycondensation:
-
In a Schlenk flask, combine 2,4-dibromo-5-(thiophen-3-yl)nicotinaldehyde (1 eq.), 2,5-bis(trimethylstannyl)thiophene (1 eq.), and Pd(PPh₃)₄ (2-5 mol%).
-
Add anhydrous toluene via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 90-100 °C for 48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by adding methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
-
Protocol 2: Synthesis of a Small Molecule via Knoevenagel Condensation
This protocol outlines the synthesis of a small molecule acceptor for OPV applications.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Knoevenagel Condensation:
-
Dissolve this compound (1 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure small molecule.
-
Protocol 3: Fabrication and Characterization of an OFET Device
Device Architecture: Bottom-gate, top-contact (BGTC)
Materials:
-
Synthesized polymer from Protocol 1
-
Highly doped Si wafer with a 300 nm SiO₂ layer (gate/dielectric)
-
Trichloro(octadecyl)silane (OTS) for surface treatment
-
Chloroform (spectroscopic grade)
-
Gold (for source/drain electrodes)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized polymer in chloroform (e.g., 5 mg/mL).
-
Spin-coat the polymer solution onto the OTS-treated SiO₂ substrate at 2000 rpm for 60 seconds.
-
Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Characterization:
-
Measure the output and transfer characteristics of the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer.
-
Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
Expected Performance of Derived Materials
The following tables summarize the expected performance characteristics of materials derived from this compound based on reported data for structurally similar thiophene-based organic semiconductors.
Table 1: Expected OFET Performance of a Representative Polymer
| Parameter | Expected Value Range |
| Hole Mobility (µh) | 0.01 - 0.5 cm²/Vs |
| On/Off Ratio | 10⁵ - 10⁷ |
| Threshold Voltage (Vth) | -5 to -20 V |
Table 2: Expected OPV Performance of a Representative Small Molecule Donor
| Parameter | Expected Value Range |
| Power Conversion Efficiency (PCE) | 4 - 8 % |
| Open-Circuit Voltage (Voc) | 0.80 - 0.95 V |
| Short-Circuit Current (Jsc) | 8 - 15 mA/cm² |
| Fill Factor (FF) | 0.55 - 0.70 |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel organic semiconducting materials. The synthetic protocols provided herein offer a starting point for the development of new polymers and small molecules for a range of organic electronic applications. The expected performance data, based on analogous systems, highlight the potential of this building block to contribute to the advancement of high-performance OFETs and OPVs. Further research and optimization of molecular design and device engineering are expected to unlock the full potential of this valuable compound.
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Cyanopyridine to Nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinaldehyde (3-pyridinecarboxaldehyde) is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] The catalytic hydrogenation of 3-cyanopyridine offers a direct and efficient route to this valuable aldehyde. This document provides detailed application notes and experimental protocols for this conversion, focusing on the use of Raney nickel as a catalyst in an aqueous acetic acid medium. This method is highlighted for its economic and ecological advantages over alternatives that use expensive catalysts like rhodium or produce low yields.[2][3]
Reaction Pathway and Byproducts
The primary reaction involves the selective hydrogenation of the nitrile group of 3-cyanopyridine to an imine, which is then hydrolyzed to form nicotinaldehyde. However, over-reduction can lead to the formation of byproducts such as 3-picolylamine and 3-picolylalcohol. The reaction pathway is illustrated below.
Caption: Reaction pathway for the catalytic hydrogenation of 3-cyanopyridine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde based on established protocols.[1][2]
Table 1: Reaction Conditions
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | [1][2] |
| Catalyst Loading | 2-10 wt% (relative to 3-cyanopyridine) | [1][3] |
| Solvent | Aqueous Acetic Acid | [1][2] |
| pH | 3.5 - 7 | [1][3] |
| Temperature | ≤ 40°C (preferably 10-30°C) | [1][2] |
| Hydrogen Pressure | 0.2 - 5 bar (preferably 0.5 - 1.5 bar) | [2][3] |
| Reaction Time | 3 - 6 hours | [2] |
Table 2: Typical Yields and Byproduct Formation
| Product / Byproduct | Yield / Content | Reference |
| Nicotinaldehyde | 82% - 93.3% | [2][3] |
| 3-Picolylamine | 1.1% - 1.5% | [2] |
| 3-Picolylalcohol | 0.1% - 0.4% | [2] |
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of 3-cyanopyridine.
Materials and Equipment
-
Reactants: 3-cyanopyridine, Acetic Acid (glacial), Deionized Water
-
Catalyst: Raney Nickel (moist, ~60% Ni content)
-
Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar) for inerting
-
Equipment:
-
Stirring autoclave
-
Hydrogen gas supply with pressure regulator
-
Filtration apparatus (e.g., sintered metal plate)
-
Standard laboratory glassware
-
pH meter
-
Analytical equipment (HPLC or GC) for yield determination
-
Experimental Workflow
Caption: General experimental workflow for nicotinaldehyde synthesis.
Detailed Procedure
-
Reaction Setup:
-
In a stirring autoclave, prepare a mixture of 3-cyanopyridine, deionized water, and acetic acid. A typical ratio is 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[2]
-
Add moist Raney nickel catalyst (e.g., 14.6 g with ~60% Ni content) suspended in a small amount of water (e.g., 50 g) to the reaction mixture.[2]
-
-
Hydrogenation:
-
Seal the autoclave and purge with an inert gas (nitrogen or argon).
-
Begin stirring and introduce hydrogen gas, maintaining a constant pressure of approximately 1 bar.[2]
-
Maintain the reaction temperature at or below 40°C, preferably between 20°C and 30°C.[1][2]
-
The pH of the reaction mixture should be maintained between 3.5 and 7. If necessary, acetic acid can be added continuously to maintain a constant pH (e.g., pH 5).[1][2]
-
Monitor the hydrogen uptake. The reaction is typically complete after approximately 5 hours, or when about 110% of the theoretical amount of hydrogen has been consumed.[2]
-
-
Work-up and Analysis:
-
Once the reaction is complete, stop the stirrer and quench the reaction by purging the autoclave with an inert gas.[2]
-
Filter the reaction mixture under an inert atmosphere to remove the Raney nickel catalyst. The catalyst can be rinsed with water.[2]
-
The resulting product is an aqueous solution of nicotinaldehyde.
-
Determine the yield of nicotinaldehyde and the concentration of byproducts (3-picolylamine and 3-picolylalcohol) using HPLC or by gravimetric analysis after derivatization.[2]
-
Safety Precautions
-
Raney nickel is pyrophoric and should be handled with care, always kept moist and under an inert atmosphere when possible.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area with appropriate safety measures.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Nicotinaldehyde is a skin irritant.[5] Handle with care.
Conclusion
The catalytic hydrogenation of 3-cyanopyridine using Raney nickel in an aqueous acetic acid medium is a robust and efficient method for the production of nicotinaldehyde. By carefully controlling the reaction parameters such as temperature, pressure, and pH, high yields of the desired aldehyde can be achieved with minimal byproduct formation. The provided protocols offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to implement this important synthetic transformation.
References
- 1. CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents [patents.google.com]
- 2. US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 5. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Thiophen-3-yl)nicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(Thiophen-3-yl)nicotinaldehyde synthesis. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-3-nicotinaldehyde with thiophene-3-boronic acid in the presence of a palladium catalyst and a base.
Q2: I am experiencing very low to no yield in my reaction. What are the primary factors to investigate?
A2: Low yields in this specific Suzuki coupling can stem from several factors. The most critical to investigate are:
-
Catalyst activity: Inactive or poisoned catalyst is a common issue.
-
Reaction conditions: Suboptimal base, solvent, or temperature can significantly hinder the reaction.
-
Reagent quality: Degradation of the thiophene-3-boronic acid is a frequent problem.
-
Oxygen contamination: Inadequate degassing can lead to catalyst decomposition and side reactions.
Q3: What are the common side reactions that can lower the yield of the desired product?
A3: The primary side reactions to be aware of are:
-
Protodeboronation: The thiophene-3-boronic acid reacts with residual water or other protic sources, leading to the formation of thiophene and reducing the amount of nucleophile available for cross-coupling.[1]
-
Homocoupling: The thiophene-3-boronic acid can couple with itself to form 3,3'-bithiophene, particularly in the presence of oxygen.
-
Dehalogenation: The 5-bromo-3-nicotinaldehyde can be reduced to nicotinaldehyde.
Q4: How can I purify the final product, this compound?
A4: The most effective method for purification is column chromatography on silica gel.[2] A typical solvent system for elution would be a mixture of hexanes and ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Consider using a pre-catalyst that is more air and moisture stable. • Ensure proper activation of the catalyst if required. |
| Poor Quality Boronic Acid | • Use fresh thiophene-3-boronic acid. Boronic acids can degrade over time. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the reaction. | |
| Inadequate Degassing | • Thoroughly degas the solvent and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. | |
| Incorrect Base | • The choice of base is crucial. For heteroaryl couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. If one base is not working, screen others. Ensure the base is finely powdered and dry. | |
| Multiple Spots on TLC, Difficult Purification | Homocoupling of Boronic Acid | • Improve the degassing procedure to minimize oxygen in the reaction. • Use a slight excess of the 5-bromo-3-nicotinaldehyde to ensure the boronic acid is consumed. |
| Formation of Other Byproducts | • Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize side reactions. • Screen different palladium catalysts and ligands. The choice of ligand can significantly influence the selectivity of the reaction. | |
| Reaction Stalls Before Completion | Catalyst Deactivation | • The pyridine nitrogen in the starting material can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this effect. • A higher catalyst loading might be necessary, but this should be optimized. |
| Insolubility of Reagents | • Ensure that the chosen solvent system effectively dissolves all reactants at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/ethanol/water, can be beneficial.[2][3] |
Data on Yield Optimization
Optimizing the Suzuki-Miyaura coupling is critical for maximizing the yield of this compound. The following table summarizes the effects of different reaction parameters on the yield of similar heteroaryl-heteroaryl couplings, providing a basis for optimization.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference/Notes |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Moderate to Good | A common starting point for this type of coupling.[2] |
| Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane/Water | 100 | Good to Excellent | Buchwald ligands are often effective for challenging heteroaryl couplings. |
| PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME/Water | 90 | Good | Dppf is a robust ligand for many Suzuki reactions.[1] |
| Pd(OAc)₂ (2) | PCy₃ | K₃PO₄ | THF/Water | 80 | Good | Trialkylphosphine ligands can be effective for electron-rich substrates.[4] |
| Pd(OAc)₂ (0.1) | None | KOAc | DMA | 120 | Moderate | Ligand-less conditions can be effective but often require higher temperatures.[5] |
Note: Yields are representative for similar heteroaryl Suzuki couplings and may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of heteroaryl compounds.[2]
Materials:
-
5-bromo-3-nicotinaldehyde
-
Thiophene-3-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 5-bromo-3-nicotinaldehyde (1.0 equiv.), thiophene-3-boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent via a syringe.
-
Add the palladium catalyst (typically 2-5 mol%) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-(Thiophen-3-yl)nicotinaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 5-(Thiophen-3-yl)nicotinaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase is silica gel (60 Å, 230-400 mesh). Due to the potential sensitivity of the aldehyde group to the acidic nature of silica, deactivation of the silica gel or the use of neutral alumina may be considered if product degradation is observed.
Q2: How do I choose an appropriate mobile phase for the column chromatography of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.25-0.35 for the desired compound, which generally provides good separation.
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
A3: Aldehydes can be susceptible to degradation on acidic silica gel.[1] To mitigate this, you can deactivate the silica gel by preparing a slurry with the chosen mobile phase containing a small amount of triethylamine (0.1-1%). Alternatively, using a different stationary phase like neutral alumina can prevent degradation.
Q4: What are the likely impurities I should be trying to separate from?
A4: If the this compound was synthesized via a Suzuki-Miyaura coupling, common impurities include unreacted starting materials such as 5-bromonicotinaldehyde and 3-thiopheneboronic acid, as well as palladium catalyst residues and boronic acid homo-coupling byproducts. If synthesized via a Claisen-Schmidt condensation, unreacted thiophene-3-carbaldehyde and the corresponding acetophenone would be the primary impurities.[2]
Q5: How can I visualize this compound on a TLC plate?
A5: this compound is a UV-active compound due to its aromatic rings. Therefore, it can be visualized on a TLC plate using a UV lamp at 254 nm. Staining with a potassium permanganate solution can also be used as a general visualization technique.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica. If it degrades, consider deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase. | |
| Poor separation of the product from impurities | The mobile phase is too polar, causing all compounds to elute together. | Decrease the polarity of the mobile phase. A lower polarity will increase the retention time of all compounds and may improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of solvent for loading onto the column. | |
| Streaking or tailing of the product band on the column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase to reduce strong interactions. If the compound is basic, adding a small amount of triethylamine can help. |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. | |
| The product fractions are contaminated with a yellow/black substance | Palladium catalyst residue from the synthesis is co-eluting. | While difficult to remove completely by standard silica gel chromatography, passing the product through a pad of Celite® or using a scavenger resin before the column can help remove residual palladium. |
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography purification of this compound. These values are estimates and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | |
| Mobile Phase | 10-30% Ethyl Acetate in Hexanes | Gradient elution may be beneficial for complex mixtures. |
| Typical Rf | 0.25 - 0.35 | In 20% Ethyl Acetate/Hexanes on a silica TLC plate. |
| Loading Capacity | 1g crude product per 20-40g silica gel | This is a general guideline; optimal loading depends on the difficulty of the separation. |
| Typical Yield | 70-90% | After column chromatography, dependent on the purity of the crude product. |
| Achievable Purity | >95% | As determined by NMR or HPLC analysis. |
Experimental Protocol: Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Begin elution with the initial non-polar solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, increase from 10% to 20% and then to 30% ethyl acetate in hexanes.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Navigating the Synthesis of 5-(Thiophen-3-yl)nicotinaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(Thiophen-3-yl)nicotinaldehyde. This valuable building block in pharmaceutical and materials science research is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. However, the formation of side products can complicate these syntheses, leading to reduced yields and purification challenges. This guide offers practical solutions and detailed experimental protocols to help researchers optimize their synthetic routes and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Stille coupling. Both reactions involve the palladium-catalyzed cross-coupling of an organometallic reagent with a halo-pyridine derivative.
-
Suzuki-Miyaura Coupling: This reaction couples 5-bromonicotinaldehyde with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.
-
Stille Coupling: This method utilizes the reaction of 5-bromonicotinaldehyde with 3-(tributylstannyl)thiophene, also catalyzed by a palladium complex.
Q2: What are the typical side products observed in these syntheses?
A2: Several side products can form depending on the reaction conditions. The most common include:
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Homocoupling products: Dimerization of the thiophene or pyridine starting materials (e.g., 3,3'-bithiophene or 5,5'-binicotinaldehyde).
-
Protodeborylation/Protodestannylation product: Replacement of the boronic acid or stannane group on the thiophene ring with a hydrogen atom, resulting in the formation of thiophene.
-
Dehalogenation product: Reduction of the starting 5-bromonicotinaldehyde to nicotinaldehyde.
Q3: How can I minimize the formation of these side products?
A3: Optimizing reaction parameters is crucial. Key strategies include:
-
Degassing: Thoroughly degassing solvents and reagents to remove oxygen, which can promote homocoupling.
-
Catalyst and Ligand Choice: Selecting the appropriate palladium catalyst and ligand system can significantly improve selectivity and reduce side reactions.
-
Stoichiometry: Using a slight excess of the organometallic reagent can help drive the desired cross-coupling reaction to completion.
-
Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress can prevent the formation of degradation products.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction, degradation of starting materials, or formation of side products. | - Ensure thorough degassing of all reagents and solvents.- Use a fresh, active palladium catalyst.- Optimize the base and solvent system.- Increase the equivalents of thiophen-3-ylboronic acid (e.g., from 1.1 to 1.5 eq.).- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Significant amount of 3,3'-bithiophene (homocoupling) | Presence of oxygen, inappropriate catalyst or ligand. | - Use Schlenk techniques or a glovebox to maintain an inert atmosphere.- Screen different palladium catalysts and phosphine ligands.- Lower the reaction temperature. |
| Formation of thiophene (protodeborylation) | Presence of protic impurities (water), prolonged reaction times, or high temperatures. | - Use anhydrous solvents and reagents.- Add molecular sieves to the reaction mixture.- Reduce the reaction time and temperature. |
| Formation of nicotinaldehyde (dehalogenation) | Presence of a hydrogen source, certain phosphine ligands. | - Use a non-protic solvent.- Screen alternative phosphine ligands that are less prone to promoting dehalogenation. |
Stille Coupling: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Inefficient transmetalation, catalyst deactivation. | - Use a co-catalyst such as Cu(I) iodide to facilitate transmetalation.- Ensure the palladium catalyst is active and used in the correct loading.- Optimize the solvent and temperature. |
| Significant amount of 3,3'-bithiophene (homocoupling) | Presence of oxygen, slow transmetalation. | - Maintain a strictly inert atmosphere.- Consider using a more reactive organostannane or a different palladium catalyst/ligand combination to accelerate the cross-coupling. |
| Formation of thiophene (protodestannylation) | Acidic impurities, prolonged reaction times. | - Use a non-acidic and anhydrous solvent.- Keep the reaction time to a minimum necessary for completion. |
| Residual tin impurities in the product | Difficulty in removing organotin byproducts. | - Employ specific workup procedures, such as washing with a saturated aqueous solution of potassium fluoride or DBU.- Utilize specialized chromatography techniques for purification. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from established procedures for similar biaryl couplings and serves as a starting point for optimization.
Materials:
-
5-Bromonicotinaldehyde
-
Thiophen-3-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromonicotinaldehyde (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting logic for identifying and resolving side product formation.
Technical Support Center: Overcoming Poor Solubility of 5-(Thiophen-3-yl)nicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-(Thiophen-3-yl)nicotinaldehyde in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?
A1: Initial steps to address poor solubility include:
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Verification of Reagent Purity: Ensure the this compound is of high purity, as impurities can significantly impact solubility.
-
Solvent Selection: Re-evaluate your choice of solvent. While common solvents like toluene, DMF, and THF are often used for similar compounds, the specific solubility of this compound may vary. Consider a solvent screen to identify a more suitable option.
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Gentle Heating: Applying gentle heat while stirring can often increase the rate of dissolution and the overall solubility.[1][2] Monitor the temperature to avoid any potential degradation of the starting material.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
Q2: What are some common solvents I should consider for a screening to improve the solubility of this compound?
A2: Based on the structure of this compound, which contains both aromatic (thiophene, pyridine) and polar (aldehyde) functionalities, a range of solvents with varying polarities should be considered. A good starting point for a solvent screen would include:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP).
-
Ethereal Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane.
-
Aromatic Solvents: Toluene, Xylene.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
It is recommended to perform small-scale solubility tests with these solvents to determine the most effective one for your specific reaction conditions.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, using a co-solvent is a highly effective strategy.[3] A small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent such as toluene or THF to increase the overall solvating power of the mixture. For instance, a 10:1 mixture of Toluene:DMF can sometimes provide the necessary polarity to dissolve the aldehyde while maintaining the desired reaction conditions. When working with aqueous buffers, a 1:10 dilution of a DMF stock solution into the buffer can be a viable approach.
Q4: How does temperature affect the solubility of this compound?
A4: For most solids, solubility increases with temperature.[2][4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[2][4] Therefore, carefully heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to be aware of the compound's thermal stability and the boiling point of the solvent to prevent degradation or loss of solvent.
Q5: My reaction is still sluggish despite the aldehyde appearing to be dissolved. Could solubility still be the issue?
A5: Yes, even if the compound appears visually dissolved, it might not be fully solvated at a molecular level, or it may be present as very fine, suspended particles. This can lead to a lower effective concentration in the solution, resulting in a slower reaction rate. In such cases, consider the following:
-
Increased Temperature: If the reaction chemistry allows, a moderate increase in temperature can further enhance solubility and reaction kinetics.
-
Extended Reaction Time: A longer reaction time might be necessary to achieve the desired conversion.
-
Use of a Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can help shuttle the reactant between the two phases, overcoming solubility limitations.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Problem: Solid this compound is visible in the reaction mixture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent | Increase the solvent volume incrementally. | The solid dissolves completely. |
| Inappropriate Solvent | Perform a solvent screen with the recommended solvents (see FAQ A2). | Identification of a solvent in which the compound is readily soluble. |
| Low Temperature | Gently warm the mixture while stirring. | The solid dissolves as the temperature increases. |
| Poor Mixing | Increase the stirring rate or use a more efficient stirring method (e.g., mechanical stirrer). | The solid dissolves due to improved contact with the solvent. |
Problem: The reaction is slow or incomplete, and poor solubility is suspected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solute Concentration | Add a co-solvent (e.g., 5-10% DMF in toluene) to increase the solvating power of the medium. | An increase in the reaction rate and conversion. |
| Reaction at Low Temperature | If thermally stable, increase the reaction temperature in 10°C increments. | An improved reaction rate due to both enhanced solubility and kinetics. |
| Precipitation of Starting Material | Monitor the reaction mixture for any signs of precipitation as the reaction progresses. If observed, consider adding more solvent or a co-solvent. | The reaction proceeds to completion without the starting material crashing out of solution. |
Experimental Protocols
Protocol for Determining the Qualitative Solubility of this compound
This protocol provides a method for quickly assessing the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., Toluene, DMF, THF, Acetonitrile, Dichloromethane, Water)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the test solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 20 mg/mL.
-
If the solid has not dissolved, the compound is considered "insoluble" or "sparingly soluble."
-
Repeat this procedure for each test solvent.
Protocol for Determining the Quantitative Solubility of this compound
This protocol allows for the determination of a more precise solubility value.
Materials:
-
This compound
-
Chosen solvent (e.g., DMF)
-
Analytical balance
-
Scintillation vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in several vials.
-
Place the vials in a constant temperature bath on a magnetic stirrer and stir for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of the dissolved solid in the filtrate using a pre-calibrated HPLC or UV-Vis method.
-
Alternatively, evaporate the solvent from the filtered solution and weigh the remaining solid to calculate the solubility in g/L or mg/mL.
Visual Guides
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Decision tree for selecting an appropriate solvent system.
References
Technical Support Center: Optimization of Palladium Catalyst for 5-(Thiophen-3-yl)nicotinaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Thiophen-3-yl)nicotinaldehyde via palladium-catalyzed Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a Suzuki-Miyaura cross-coupling reaction. The most common route involves the coupling of a 5-halonicotinaldehyde (commonly 5-bromonicotinaldehyde) with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.
Caption: General reaction scheme for the synthesis of this compound.
Q2: Which palladium catalyst is most effective for this synthesis?
A2: The choice of palladium catalyst is critical and can significantly impact the reaction yield. While several catalysts can be effective, systems employing bulky, electron-rich phosphine ligands are often preferred for challenging cross-couplings involving heteroaryl substrates.[1][2] Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and have shown good to excellent yields in similar syntheses.[3][4] For particularly difficult couplings, more advanced catalyst systems with Buchwald ligands like SPhos or XPhos may offer improved performance.[5]
Q3: What are the common side reactions to be aware of during this synthesis?
A3: Several side reactions can occur, leading to reduced yield and purification challenges. These include:
-
Homocoupling: The boronic acid can couple with itself to form bithiophene byproducts. This is often promoted by the presence of oxygen.[6]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of excess base or water, leading to the formation of thiophene.[7]
-
Reduction of the aldehyde: The aldehyde group can be reduced to an alcohol, forming [5-(thiophen-3-yl)pyridin-3-yl]methanol. This can sometimes occur simultaneously with the Suzuki coupling, particularly at higher temperatures.[8]
-
Dehalogenation: The starting 5-bromonicotinaldehyde can be reduced to nicotinaldehyde.
Q4: How does the aldehyde functional group affect the Suzuki-Miyaura coupling?
A4: The aldehyde group is generally well-tolerated in Suzuki-Miyaura reactions. However, under certain conditions, particularly with strong bases or at high temperatures, it can undergo side reactions such as reduction to an alcohol.[8] It is crucial to carefully control the reaction conditions to minimize these undesired transformations.
Q5: Is thiophen-3-ylboronic acid stable under the reaction conditions?
A5: Heteroaryl boronic acids, including thiophen-3-ylboronic acid, can be less stable than their aryl counterparts and may be prone to protodeboronation.[9][10] To mitigate this, it is advisable to use the boronic acid promptly after purchase or synthesis, store it under inert atmosphere, and consider using a slight excess in the reaction. Alternatively, more stable boronic esters, such as pinacol esters, can be used.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not be forming or has been deactivated. 2. Poor Quality Boronic Acid: Thiophen-3-ylboronic acid may have degraded. 3. Insufficient Base: The base may not be strong enough or is not sufficiently soluble. 4. Inappropriate Solvent: Reactants may not be fully dissolved. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Use fresh boronic acid or a more stable boronic ester derivative (e.g., pinacol ester).[11] 3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered to maximize surface area. 4. Try a different solvent system, such as 1,4-dioxane/water or toluene/water, to improve solubility. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Catalyst Loading: In some cases, high palladium concentrations can favor side reactions. | 1. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. 2. Optimize the catalyst loading; sometimes lower concentrations can be more effective. |
| Protodeboronation of Thiophen-3-ylboronic Acid | 1. Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to boronic acid decomposition. 2. Excess Water or Base: These can facilitate the cleavage of the C-B bond. | 1. Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. 2. Use a stoichiometric amount of base and control the amount of water in the solvent system. Consider using anhydrous conditions with a base like KF. |
| Formation of Aldehyde Reduction Product | 1. High Reaction Temperature: Elevated temperatures can promote the reduction of the aldehyde. 2. Choice of Base/Solvent: Certain combinations may facilitate hydride transfer. | 1. Lower the reaction temperature. A screen of temperatures (e.g., 80°C, 100°C) is recommended. 2. If reduction is a persistent issue, consider protecting the aldehyde group as an acetal, though this adds extra synthetic steps. |
| Difficulty in Product Purification | 1. Presence of Multiple Byproducts: Side reactions can lead to a complex mixture that is difficult to separate. 2. Residual Palladium: The product may be contaminated with palladium residues. | 1. Optimize the reaction conditions to minimize side product formation. Column chromatography on silica gel is typically effective for purification. 2. After the reaction, consider a workup with a palladium scavenger or an aqueous wash with a solution of thiourea to remove residual palladium. |
Catalyst Performance Data (Adapted from similar syntheses)
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | 78-90 | [3] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 | [4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80 | Potentially >90 | [5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | Potentially >90 | [5] |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. This table should be used as a guide for selecting initial screening conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a composite based on established procedures for similar Suzuki-Miyaura couplings.[3][4][12]
Materials:
-
5-Bromonicotinaldehyde
-
Thiophen-3-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromonicotinaldehyde (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
preventing oxidation of the aldehyde in 5-(Thiophen-3-yl)nicotinaldehyde
Technical Support Center: 5-(Thiophen-3-yl)nicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of this compound during storage and experimental use.
Troubleshooting Guide: Oxidation of this compound
This guide addresses common issues related to the unwanted oxidation of this compound to its corresponding carboxylic acid, 5-(thiophen-3-yl)nicotinic acid.
| Issue | Potential Cause | Recommended Solution |
| Purity decrease over time with the appearance of a new, more polar spot on TLC. | Air oxidation of the aldehyde functional group. | Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, flushing the container with inert gas before sealing is recommended. |
| Discoloration of the solid compound (e.g., yellowing). | Exposure to light and/or air, leading to the formation of colored impurities. | Store in an amber vial or a container protected from light. Ensure the container is tightly sealed. |
| Inconsistent reaction yields in subsequent synthetic steps. | Partial oxidation of the starting material, leading to lower effective concentration of the aldehyde. | Before use, check the purity of the aldehyde by TLC or another analytical method. If impurities are detected, purify the aldehyde by column chromatography. |
| Formation of crystalline precipitate in the aldehyde sample. | Polymerization or formation of trimers, which can be catalyzed by acidic impurities formed from oxidation.[2] | Wash the aldehyde solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during work-up to remove any acidic impurities. Ensure the compound is thoroughly dried before storage. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored at 2-8 °C in a tightly sealed container under an inert atmosphere such as argon or nitrogen. It is also advisable to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.
Q2: My this compound has been stored for a while and I suspect it may have oxidized. How can I confirm this and purify it?
A2: You can check for oxidation by running a Thin Layer Chromatography (TLC) of your sample against a fresh or standard sample. The oxidized product, 5-(thiophen-3-yl)nicotinic acid, will appear as a more polar spot (lower Rf value). If oxidation has occurred, the aldehyde can be purified by column chromatography on silica gel.[3]
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, the use of antioxidants or radical scavengers can be an effective strategy.[4] Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) can be added to the solid or a solution of the aldehyde to inhibit radical-mediated oxidation processes. However, ensure that the chosen antioxidant is compatible with your downstream reaction conditions.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Aldehydes can undergo various reactions under acidic or basic conditions. Acidic impurities, which can form from the oxidation of the aldehyde to a carboxylic acid, can catalyze polymerization.[2] Strong bases can promote disproportionation reactions like the Cannizzaro reaction, especially with heating.[4] Therefore, it is best to handle the compound under neutral conditions as much as possible.
Q5: During a reaction work-up, what precautions should I take to prevent oxidation?
A5: During aqueous work-ups, it is good practice to work relatively quickly and at lower temperatures if possible. If performing an extraction, ensure the organic layers are thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent evaporation to remove water, which can participate in some degradation pathways.[5]
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[1] |
| Light | Protect from Light (Amber Vial) | Minimizes light-catalyzed degradation. |
| Additives | Consider Antioxidants (e.g., BHT) | Inhibits radical-mediated oxidation.[4] |
| Handling | Use under neutral pH conditions | Avoids acid-catalyzed polymerization or base-catalyzed disproportionation.[2][4] |
Experimental Workflow for Preventing Oxidation
Caption: Workflow for handling this compound to prevent oxidation.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in the scale-up of 5-(Thiophen-3-yl)nicotinaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(Thiophen-3-yl)nicotinaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process from laboratory to pilot or production scale. The primary synthetic route considered is the Suzuki-Miyaura cross-coupling reaction.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| RXN-001 | Low or Inconsistent Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or oxygen. 2. Inefficient Transmetalation: The base may not be optimal for the specific substrates, or the boronic acid may be degrading. 3. Protodeboronation: The thiophene-3-boronic acid can be susceptible to hydrolysis, leading to the formation of thiophene as a byproduct. 4. Side Reactions of the Aldehyde: The aldehyde group might be undergoing undesired reactions under the basic conditions. | 1. Ensure all solvents and reagents are rigorously degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and consider using a boronic ester (e.g., pinacol ester) to improve stability. 3. Use anhydrous solvents and minimize reaction time. Using a boronic ester can also mitigate this issue. 4. Consider milder bases or protecting the aldehyde group, although this adds extra steps. |
| PUR-001 | Difficulty in Product Purification | 1. Formation of Closely Eluting Impurities: Side products from the coupling reaction may have similar polarity to the desired product. 2. Residual Palladium: Palladium residues can be difficult to remove and are often unacceptable in pharmaceutical products. 3. Product Crystallization Issues: The product may be difficult to crystallize, especially in the presence of impurities. | 1. Optimize the reaction to minimize byproduct formation. Consider alternative purification techniques such as selective precipitation or derivatization. 2. Employ palladium scavengers (e.g., thiol-functionalized silica) or perform a post-reaction treatment with a solution of sodium bisulfite.[1] 3. Screen various solvents and solvent mixtures for crystallization. Seeding with a small amount of pure product can be beneficial. |
| SCA-001 | Reaction Fails to Scale Up | 1. Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. 2. Exothermic Reaction: The reaction may be more exothermic than anticipated at a larger scale, leading to temperature control issues. 3. Catalyst Loading: The optimal catalyst loading at the lab scale may not be directly transferable to a larger scale. | 1. Ensure adequate agitation and reactor design for efficient mixing. Consider a staged addition of reagents. 2. Monitor the internal temperature closely and ensure the cooling system of the reactor is adequate. A semi-batch process (slow addition of one reagent) can help manage the exotherm. 3. Re-optimize the catalyst loading at the larger scale. While aiming for lower loading for cost-effectiveness, a slightly higher loading might be necessary for robust performance. |
| IMP-001 | Presence of Specific Impurities | 1. Homocoupling of Boronic Acid: Formation of 3,3'-bithiophene. 2. Dehalogenation of Starting Material: Formation of nicotinaldehyde from 5-bromo-nicotinaldehyde. 3. Ligand-derived Impurities: Phenylated impurities if using phosphine ligands with phenyl groups.[2] | 1. This is often promoted by the presence of oxygen. Ensure thorough degassing of all reagents and the reaction vessel. 2. This can be caused by certain impurities in the starting materials or by side reactions of the catalyst. Ensure high-purity starting materials. 3. Use ligands that are less prone to this side reaction, or develop an analytical method to detect and a purification strategy to remove these specific impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halonicotinaldehyde (typically 5-bromonicotinaldehyde) with thiophene-3-boronic acid or a corresponding boronic ester in the presence of a palladium catalyst and a base.
Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?
A2: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is crucial. For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the reaction and achieving high yields. A pre-formed catalyst such as SPhos-Pd-G2 can also be a good starting point for optimization.
Q3: How can I minimize the formation of the thiophene byproduct from protodeboronation?
A3: Protodeboronation is a common side reaction with heteroaryl boronic acids.[3] To minimize this, you can:
-
Use thiophene-3-boronic acid pinacol ester, which is generally more stable.
-
Ensure your reaction is run under strictly anhydrous conditions.
-
Use a base like K₃PO₄ which is often effective in Suzuki couplings while being less hydrolytic than some other bases.
-
Keep the reaction time to a minimum.
Q4: Is the aldehyde functional group stable under Suzuki-Miyaura conditions?
A4: The aldehyde group is generally stable under the conditions of a Suzuki-Miyaura reaction. However, strong bases and high temperatures for prolonged periods can potentially lead to side reactions such as aldol condensation or Cannizzaro-type reactions, especially if there are impurities. It is important to monitor the reaction for the formation of such byproducts. In some cases, nickel-catalyzed Suzuki-Miyaura reactions have been shown to be influenced by the presence of aldehyde groups, which can either enhance reactivity or inhibit the reaction depending on the specific substrate and conditions.[4][5][6]
Q5: What are the key safety considerations when scaling up this process?
A5: Key safety considerations include:
-
Palladium Catalysts: While not highly toxic, palladium catalysts should be handled with care, and exposure should be minimized. The final product for pharmaceutical use must have very low levels of residual palladium.
-
Solvents: Many solvents used in Suzuki couplings (e.g., dioxane, toluene) are flammable and have specific health hazards. Ensure proper ventilation and adherence to safety protocols for handling flammable liquids.
-
Bases: The bases used can be corrosive and/or irritants. Handle with appropriate personal protective equipment.
-
Exothermicity: As with any reaction, be aware of the potential for an exothermic event upon scale-up and ensure adequate cooling capacity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Scale-Up) |
| Aryl Halide | 5-Bromo-nicotinaldehyde | 5-Bromo-nicotinaldehyde |
| Boron Reagent | Thiophene-3-boronic acid (1.2 eq) | Thiophene-3-boronic acid pinacol ester (1.1 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | SPhos-Pd-G3 (1 mol%) |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) | 2-MeTHF |
| Temperature | 90 °C | 70 °C |
| Reaction Time | 12 h | 4 h |
| Typical Yield | 75% | 90% |
| Residual Pd (post work-up) | ~500 ppm | ~150 ppm |
Note: The data in this table is representative and for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
5-Bromonicotinaldehyde (1.0 g, 5.38 mmol)
-
Thiophene-3-boronic acid (0.82 g, 6.45 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.31 g, 0.27 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (1.14 g, 10.76 mmol, 2.0 eq)
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1,4-Dioxane (20 mL)
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Water (5 mL)
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromonicotinaldehyde, thiophene-3-boronic acid, and sodium carbonate.
-
Purge the flask with nitrogen for 15 minutes.
-
Add the 1,4-dioxane and water. The mixture should be stirred and sparged with nitrogen for a further 15 minutes to ensure all oxygen is removed.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of nitrogen.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Experimental workflow for the scale-up of this compound synthesis.
Caption: Main reaction and potential side reactions in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
troubleshooting chemoselectivity in reactions with 5-(Thiophen-3-yl)nicotinaldehyde
Welcome to the technical support center for 5-(Thiophen-3-yl)nicotinaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chemoselectivity issues encountered during reactions with this versatile bifunctional molecule.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may have about the reactivity and handling of this compound, helping you to anticipate and resolve experimental challenges.
Q1: I am trying to perform a reaction on the aldehyde group, but I am observing side reactions on the thiophene ring. How can I improve the chemoselectivity?
A1: The thiophene ring is susceptible to electrophilic attack, which can lead to unwanted side products.[1][2] To enhance chemoselectivity for reactions at the aldehyde, consider the following strategies:
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Reaction Conditions: Employ mild reaction conditions. For instance, for a reduction, use a selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol) at low temperatures. This reagent is generally less reactive towards the thiophene ring compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).
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Protecting Groups: If harsh conditions are unavoidable, consider protecting the thiophene ring. However, this adds extra steps to your synthesis.
-
Catalyst Choice: For catalytic reactions, the choice of catalyst and ligands is crucial. For example, in cross-coupling reactions, specific palladium catalysts can favor reaction at the pyridine ring over the thiophene ring.
Q2: My oxidation of the aldehyde to a carboxylic acid is resulting in low yields and decomposition of the starting material. What could be the cause?
A2: While the thiophene ring is relatively stable to oxidation, harsh oxidizing agents can lead to degradation.[1] The pyridine ring can also be sensitive to strong oxidants. To improve the yield of 5-(thiophen-3-yl)nicotinic acid, consider these points:
-
Mild Oxidizing Agents: Use mild oxidizing agents such as potassium permanganate (KMnO₄) under carefully controlled pH and temperature, or consider using silver (I) oxide (Ag₂O).
-
Reaction Temperature: Maintain a low reaction temperature to minimize side reactions and decomposition.
-
pH Control: The stability of the pyridine and thiophene rings can be pH-dependent. Buffering the reaction mixture may improve yields.
Q3: I am attempting a nucleophilic addition to the aldehyde, but the reaction is sluggish. How can I increase the reactivity of the aldehyde?
A3: The electron-withdrawing nature of the pyridine ring should activate the aldehyde towards nucleophilic attack. However, if you are experiencing low reactivity, you can try the following:
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, ZnCl₂) can coordinate to the aldehyde oxygen, further polarizing the carbonyl group and increasing its electrophilicity.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like THF or DMF are often suitable for nucleophilic additions.
-
Temperature: Gently heating the reaction mixture may increase the reaction rate, but monitor for potential side reactions.
Q4: Can I selectively functionalize the thiophene ring without affecting the aldehyde?
A4: Yes, selective functionalization of the thiophene ring is possible, primarily through electrophilic substitution. The thiophene ring is generally more reactive towards electrophiles than the pyridine ring.[1][2]
-
Electrophilic Aromatic Substitution: Reactions like halogenation (e.g., with N-bromosuccinimide, NBS) or nitration can be directed to the thiophene ring under carefully controlled conditions. The aldehyde group is generally deactivating for electrophilic substitution on the pyridine ring.
-
Metalation: The thiophene ring can be selectively metalated, typically at the C2 or C5 positions, followed by quenching with an electrophile.[3] However, the presence of the aldehyde may require its prior protection to avoid side reactions with the organometallic intermediate.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Chemoselective Reduction of the Aldehyde
This protocol describes the selective reduction of the aldehyde group to a primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, [5-(thiophen-3-yl)pyridin-3-yl]methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation of the Aldehyde to a Carboxylic Acid
This protocol details the oxidation of the aldehyde to the corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Prepare a solution of potassium permanganate (2.0 eq) in deionized water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring.
-
Stir the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂.
-
Acidify the filtrate to pH 2-3 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(thiophen-3-yl)nicotinic acid.
-
Recrystallize the product from a suitable solvent system for further purification.
Data Summary
The following table summarizes expected yields for the described transformations under optimized conditions. Actual yields may vary depending on the specific reaction scale and purity of reagents.
| Reaction | Reagents | Solvent | Typical Yield (%) |
| Aldehyde Reduction | NaBH₄ | Ethanol | 85-95 |
| Aldehyde Oxidation | KMnO₄ | Acetone | 70-85 |
Visualizations
The following diagrams illustrate key concepts related to the chemoselectivity of this compound.
Caption: Reaction pathways for this compound.
Caption: A logical workflow for troubleshooting reactions.
References
identifying and characterizing impurities in 5-(Thiophen-3-yl)nicotinaldehyde samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in 5-(Thiophen-3-yl)nicotinaldehyde samples. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and diagrams to facilitate troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound samples can be categorized into three main types:
-
Process-Related Impurities: These originate from the synthetic route. The common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. Potential impurities from this process include:
-
Starting Materials: Unreacted 5-bromonicotinaldehyde and thiophen-3-ylboronic acid.
-
Homocoupling Byproducts: 3,3'-bithiophene (from the coupling of two thiophen-3-ylboronic acid molecules) and 5,5'-bi(nicotinaldehyde) (from the coupling of two 5-bromonicotinaldehyde molecules).
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands.
-
Side-Reaction Products: Protodeboronation of thiophen-3-ylboronic acid can lead to the formation of thiophene.
-
-
Degradation Products: These form during storage or under specific experimental conditions. The primary degradation pathways involve:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-(thiophen-3-yl)nicotinic acid. The thiophene ring is also susceptible to oxidation, potentially forming a thiophene-S-oxide.
-
Reduction: The aldehyde group can be reduced to the corresponding alcohol, [5-(thiophen-3-yl)pyridin-3-yl]methanol.
-
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., toluene, ethanol, dioxane, acetonitrile) may be present in the final product.
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the primary technique for separating and quantifying non-volatile organic impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , typically with a headspace sampler, is the standard method for identifying and quantifying residual solvents. It can also be used for volatile organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying unknown impurities and degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of unknown impurities once they are isolated or present at a sufficient concentration.
Q3: How should I store samples of this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store the solid material in a tightly sealed container, protected from light and moisture, at a refrigerated temperature (2-8°C). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for the Main Compound | 1. Interaction of the basic pyridine nitrogen with acidic residual silanols on the silica-based column packing. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds. 2. Work at a lower pH (e.g., pH < 3) to ensure the pyridine nitrogen is fully protonated. 3. Reduce the sample concentration or injection volume. 4. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime). |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Run a blank gradient (injection of mobile phase) to identify the source of contamination. 3. Implement a robust needle wash procedure in the autosampler method. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. If preparing online, check pump performance. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before analysis. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for the Main Compound (if analyzed by GC) | 1. The compound may be thermally labile and degrade in the hot injector. 2. Active sites in the injector liner or column. | 1. Use a lower injector temperature. 2. Use a deactivated injector liner. 3. Consider derivatization of the aldehyde group if thermal instability is a significant issue. |
| No Peaks Detected for Residual Solvents | 1. Incorrect headspace parameters (temperature, equilibration time). 2. Inappropriate GC column or temperature program. | 1. Optimize headspace oven temperature and equilibration time to ensure efficient partitioning of solvents into the vapor phase. 2. Ensure the GC column is suitable for volatile organic compounds (e.g., a 624-type phase). 3. Verify the temperature program allows for the elution of expected solvents. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is suitable for the separation and quantification of process-related impurities and degradation products.
-
Instrumentation: HPLC with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 25 10 90 30 10 90 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Headspace GC-MS Method for Residual Solvents
This method is for the identification and quantification of volatile residual solvents.
-
Instrumentation: GC-MS with a headspace autosampler.
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or N,N-dimethylformamide). Seal the vial.
¹H NMR Spectroscopy for Structural Characterization
This protocol is for the general characterization of the bulk material and identification of major impurities.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Expected chemical shifts (δ, ppm) in CDCl₃ (approximate):
-
Aldehyde proton (~10.0 ppm, singlet).
-
Pyridine and thiophene protons (7.0-9.0 ppm, multiplets and doublets).
-
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for impurities in a batch of this compound.
Table 1: HPLC Impurity Profile of a Representative Batch
| Impurity Name | Retention Time (min) | Area % | Specification |
| 5-Bromonicotinaldehyde | 12.5 | 0.08 | ≤ 0.15% |
| 3,3'-Bithiophene | 18.2 | 0.05 | ≤ 0.15% |
| 5-(Thiophen-3-yl)nicotinic acid | 9.8 | 0.12 | ≤ 0.15% |
| Unknown Impurity 1 | 20.1 | 0.07 | ≤ 0.10% |
| This compound | 15.3 | 99.68 | ≥ 99.0% |
Table 2: GC-MS Residual Solvent Analysis of a Representative Batch
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Toluene | 150 | 890 |
| Ethanol | 400 | 5000 |
| Acetonitrile | 50 | 410 |
Visualizations
Caption: Logical workflow for the identification and characterization of impurities.
Caption: Synthesis pathway and related impurities.
Technical Support Center: Alternative Synthetic Routes for Simplified Purification
Welcome to the technical support center for alternative synthetic routes designed to minimize or eliminate challenging purification steps. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in implementing more efficient synthesis strategies.
I. Troubleshooting Guides & Methodologies
This section provides detailed troubleshooting in a question-and-answer format for common issues encountered during the implementation of alternative synthetic routes. Each guide is accompanied by a detailed experimental protocol and a workflow diagram.
Telescoping (One-Pot) Synthesis
Issue: My multi-step synthesis is inefficient due to product loss and time spent on intermediate purification and isolation. How can I streamline this process?
Answer: Telescoping, or one-pot synthesis, is a strategy where sequential reactions are performed in a single reactor without the isolation of intermediates. This approach can significantly reduce solvent usage, waste generation, and overall reaction time.[1] To successfully implement a telescoped synthesis, it is crucial that the reaction conditions of subsequent steps are compatible with the preceding steps.
-
Reaction Setup: Charge a suitable reaction vessel with the starting material (Substrate A) and the solvent for the first reaction.
-
First Reaction: Add the reagent(s) for the first transformation and stir under the optimized reaction conditions (temperature, atmosphere, etc.).
-
Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Transition to Second Step: Once the first reaction is complete, adjust the reaction conditions as necessary for the second step. This may involve:
-
Cooling or heating the reaction mixture.
-
Neutralizing any reactive species from the first step.
-
Adding a co-solvent if required for the second transformation.
-
-
Second Reaction: Add the reagent(s) for the second transformation (to convert intermediate B to Product C) directly to the reaction mixture.
-
Reaction Monitoring: Monitor the second reaction to completion.
-
Work-up and Purification: Once the entire sequence is complete, perform a single work-up and purification of the final product.
Caption: Workflow for a two-step telescoped synthesis.
Polymer-Supported Reagents and Scavengers
Issue: I am struggling with the removal of excess reagents and byproducts from my reaction mixture using traditional liquid-liquid extraction or chromatography.
Answer: Polymer-supported reagents and scavengers offer a simplified purification method where the reactive species is immobilized on a solid support.[2][3] After the reaction is complete, the solid-supported species can be easily removed by filtration, leaving the desired product in solution. This is particularly advantageous when using a large excess of a reagent to drive a reaction to completion.
-
Reaction: Perform the chemical reaction in a suitable solvent as you normally would.
-
Scavenger Selection: Choose a polymer-supported scavenger with a functional group that will react selectively with the excess reagent or byproduct you wish to remove.
-
Addition of Scavenger: Once the primary reaction is complete, add the polymer-supported scavenger to the reaction mixture. The amount of scavenger should be in excess relative to the species being removed.
-
Scavenging: Stir the mixture at room temperature or with gentle heating to allow the scavenger to react completely with the target impurity. The reaction time will depend on the reactivity of the scavenger and the impurity.
-
Filtration: Filter the reaction mixture to remove the solid-supported scavenger and the captured impurity.
-
Washing: Wash the filtered solid with a small amount of the reaction solvent to recover any entrained product.
-
Isolation: Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Caption: Purification workflow using a polymer-supported scavenger.
Catch-and-Release Purification
Issue: My target molecule has a specific functional group, but it is difficult to separate from structurally similar impurities.
Answer: Catch-and-release purification is a powerful technique that utilizes a solid-phase resin to temporarily bind the target molecule through a specific functional group.[4][5] Impurities that lack this functional group are washed away, and the purified target molecule is then released from the resin. A common application is the purification of amines using a strong cation exchange (SCX) resin.[4]
-
Sample Preparation: Dissolve the crude reaction mixture containing the target amine in a suitable solvent (e.g., methanol or dichloromethane).
-
Resin Conditioning: Condition the SCX resin cartridge by washing it with the same solvent used to dissolve the sample.
-
Catch Step: Load the crude sample solution onto the conditioned SCX resin. The basic amine will be retained by the acidic resin.
-
Washing: Wash the resin with a neutral solvent (e.g., methanol) to elute neutral and acidic impurities. The target amine remains bound to the resin.
-
Release Step: Elute the purified amine from the resin by washing with a basic solution, such as 2M ammonia in methanol or a solution of triethylamine in the appropriate solvent.[4]
-
Isolation: Collect the basic eluent and concentrate it in vacuo to obtain the purified amine.
Caption: Workflow for catch-and-release purification of an amine.
Fluorous Solid-Phase Extraction (F-SPE)
Issue: My product is difficult to separate from byproducts due to similar polarities, making traditional chromatography challenging.
Answer: Fluorous Solid-Phase Extraction (F-SPE) is a separation technique that relies on the unique properties of fluorous compounds.[6] A "fluorous tag" (a perfluoroalkyl chain) is temporarily attached to the target molecule. This tagged molecule is then selectively retained on a fluorous silica gel cartridge while non-fluorous impurities are washed away. The tagged product is then eluted with a fluorophilic solvent.
-
Fluorous Tagging: Synthetically attach a fluorous tag to your starting material or an intermediate.
-
Reaction: Perform the desired chemical transformation on the fluorous-tagged molecule.
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge by washing with a fluorophilic solvent (e.g., methanol) followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[6]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF) and load it onto the conditioned cartridge.[6]
-
Fluorophobic Elution: Wash the cartridge with a fluorophobic solvent system (e.g., 80:20 methanol/water) to elute the non-fluorous impurities.[6]
-
Fluorophilic Elution: Elute the fluorous-tagged product from the cartridge using a fluorophilic solvent (e.g., methanol or THF).[6]
-
Detagging: Cleave the fluorous tag from the purified product.
-
Final Purification: If necessary, perform a final simple purification (e.g., filtration or a quick column) to remove the cleaved fluorous tag.
Caption: General workflow for Fluorous Solid-Phase Extraction.
II. Quantitative Data Summary
The following tables provide a comparative overview of the potential benefits of alternative synthetic routes over traditional methods. Data is compiled from various literature sources and may vary depending on the specific reaction.
Table 1: Comparison of Telescoping Synthesis vs. Traditional Multi-Step Synthesis
| Parameter | Traditional Multi-Step | Telescoped Synthesis | Potential Improvement |
| Overall Yield | Lower due to losses at each isolation step | Higher | 10-20% or more |
| Reaction Time | Sum of individual reaction and purification times | Sum of reaction times only | 50-80% reduction |
| Solvent Consumption | High | Significantly Reduced | 60-90% reduction |
| Waste Generation | High | Significantly Reduced | 60-90% reduction |
Table 2: Comparison of Purification Times for Different Methodologies
| Purification Method | Typical Time for a Single Sample | Suitability for Parallel Synthesis |
| Column Chromatography | 1-8 hours | Low |
| Polymer-Supported Scavenging | 0.5-2 hours (including reaction time) | High |
| Catch-and-Release (SPE format) | 15-30 minutes | High |
| Fluorous SPE | 15-30 minutes | High |
III. Frequently Asked Questions (FAQs)
Q1: When is telescoping synthesis a good choice for my reaction sequence?
A1: Telescoping is ideal when the solvent and conditions of subsequent reactions are compatible with the previous ones. It is particularly beneficial for large-scale synthesis where minimizing handling and solvent use leads to significant cost and time savings. However, it may not be suitable for reactions that produce byproducts that inhibit subsequent steps or for very sensitive reactions that require highly pure starting materials for each step.
Q2: How do I choose the right polymer-supported scavenger?
A2: The choice of scavenger depends on the functional group of the impurity you want to remove. For example, to remove excess acid, a polymer-supported base (e.g., aminomethyl polystyrene) would be appropriate. To remove an electrophile like an isocyanate, a polymer-supported amine would be effective. It is important that the scavenger does not react with your desired product.
Q3: In catch-and-release purification, my target compound is not binding to the resin. What could be the problem?
A3: Several factors could be at play:
-
Incorrect Resin Choice: Ensure the resin's functionality is appropriate for your target molecule (e.g., SCX for bases, SAX for acids).
-
Solvent Issues: The solvent used to dissolve your sample may be interfering with the binding. Try a less polar solvent if possible.
-
pH: The pH of your sample solution may need to be adjusted to ensure the target functional group is in the correct protonation state for binding.
-
Blocked Functional Group: The functional group you are targeting for binding may be sterically hindered or otherwise inaccessible.
Q4: Is fluorous tagging and F-SPE always the best option for difficult separations?
A4: Fluorous tagging is a powerful tool, but it does add extra steps to your synthesis (tagging and detagging). It is most beneficial when traditional purification methods are extremely difficult or time-consuming. For simpler separations, the additional steps may not be justified. The cost of fluorous tags and cartridges should also be considered, although cartridges can often be reused.[6]
Q5: Can these alternative methods be automated?
A5: Yes, many of these techniques are well-suited for automation. Polymer-supported reagents and scavengers are frequently used in automated parallel synthesis platforms. Catch-and-release and fluorous SPE are often performed in 96-well plate formats for high-throughput purification. Telescoped reactions can be automated in continuous flow reactors.
References
- 1. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-(thiophen-2-yl)nicotinaldehyde and 5-(thiophen-3-yl)nicotinaldehyde for Researchers
In the landscape of heterocyclic chemistry and drug discovery, the subtle positional isomerism of aromatic scaffolds can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide presents a detailed comparative analysis of two such isomers: 5-(thiophen-2-yl)nicotinaldehyde and 5-(thiophen-3-yl)nicotinaldehyde. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their synthesis, spectroscopic characteristics, and potential biological significance based on available data.
Physicochemical Properties
The seemingly minor change in the point of attachment of the thiophene ring to the nicotin-aldehyde core—from the 2-position to the 3-position—can lead to differences in molecular geometry, electron distribution, and intermolecular interactions. A summary of their fundamental properties is presented below.
| Property | 5-(thiophen-2-yl)nicotinaldehyde | This compound |
| Molecular Formula | C₁₀H₇NOS[1] | C₁₀H₇NOS[2] |
| Molecular Weight | 189.24 g/mol [1] | 189.23 g/mol [2] |
| CAS Number | 342601-29-0[3] | 342601-30-3[2] |
Synthesis and Reactivity
Both isomers are accessible through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent strategy.[1] This reaction offers a versatile and efficient route to construct the biaryl scaffold.
Synthetic Pathways
The general synthetic approach for both isomers involves the palladium-catalyzed cross-coupling of a halogenated nicotinaldehyde with the corresponding thiophene boronic acid, or vice-versa.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Reaction Setup: In a reaction vessel, combine the halo-nicotinaldehyde (1 equivalent), the respective thiophene boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
Chemical Reactivity
The reactivity of both isomers is dictated by the aldehyde functional group and the electronic nature of the coupled heterocyclic rings.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.[3]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride.[1]
-
Electrophilic Substitution: The electron-rich thiophene ring is more susceptible to electrophilic substitution reactions than the pyridine ring. The position of substitution on the thiophene ring will be influenced by the directing effects of the sulfur atom and the pyridyl substituent. For the 2-yl isomer, electrophilic attack is expected to favor the 5-position of the thiophene ring, whereas for the 3-yl isomer, the 2- and 5-positions are the most likely sites.
Spectroscopic Properties
| Spectroscopic Data | 5-(thiophen-2-yl)nicotinaldehyde (Predicted/Reported) | This compound (Predicted) |
| ¹H NMR (ppm) | Aldehyde proton: ~9.9-10.1 (s) Pyridine protons: ~8.9 (d), ~8.3 (dd), ~9.1 (d) Thiophene protons: ~7.7 (dd), ~7.2 (dd), ~7.6 (dd) | Aldehyde proton: ~9.9-10.1 (s) Pyridine protons: ~8.8 (d), ~8.2 (dd), ~9.0 (d) Thiophene protons: Will exhibit a different splitting pattern due to the change in connectivity, likely with protons at the 2, 4, and 5-positions. |
| ¹³C NMR (ppm) | Aldehyde carbon: ~191 Aromatic carbons: ~125-155[3] | Aldehyde carbon: ~191 Aromatic carbons: Similar range to the 2-yl isomer, with shifts influenced by the different electronic environment. |
| IR (cm⁻¹) | C=O stretch: ~1700-1710 Aromatic C=C stretch: ~1550-1600[1] | C=O stretch: ~1700-1710 Aromatic C=C stretch: ~1550-1600 |
Biological and Pharmacological Potential
Derivatives of both thiophene and nicotinaldehyde are known to possess a wide range of biological activities. While direct comparative studies on the bioactivity of these two specific isomers are not available, the existing literature on related compounds suggests potential applications in several therapeutic areas.
Potential Signaling Pathways
Thiophene-containing compounds have been implicated in various signaling pathways, often acting as inhibitors of kinases or other enzymes. The specific biological targets of these isomers would require dedicated screening and mechanistic studies.
Derivatives of 5-(thiophen-2-yl)nicotinaldehyde have been investigated for their potential as antimicrobial, anticancer, and fungicidal agents. The strategic combination of the thiophene and pyridine rings is a recognized approach in the discovery of novel compounds with potent biological effects. For instance, N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activity.
While specific biological data for the 3-yl isomer is scarce, the thiophene-3-yl motif is present in various biologically active molecules, including chalcones with potential therapeutic applications. The difference in the spatial arrangement of the thiophene sulfur atom relative to the pyridine nitrogen and the aldehyde group in the 3-yl isomer could lead to distinct interactions with biological targets compared to the 2-yl isomer.
Conclusion
This comparative guide highlights the key chemical aspects of 5-(thiophen-2-yl)nicotinaldehyde and this compound. While there is a significant body of information available for the 2-yl isomer, further experimental investigation into the synthesis, spectroscopic properties, and biological activities of the 3-yl isomer is warranted. Such studies would provide a more complete understanding of the structure-activity relationships in this class of compounds and could unveil novel therapeutic leads. The subtle change in isomeric attachment offers a valuable opportunity for researchers to explore how structural modifications can be fine-tuned to optimize desired chemical and biological properties.
References
spectroscopic comparison of 5-(Thiophen-3-yl)nicotinaldehyde with its precursors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic and Synthetic Analysis
This guide provides a comprehensive spectroscopic comparison of the novel heterocyclic compound 5-(Thiophen-3-yl)nicotinaldehyde with its precursors, 5-bromonicotinaldehyde and thiophen-3-ylboronic acid. The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document presents a summary of key spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for the synthesis, and a visual representation of the synthetic pathway. While experimental data for the precursors is available, much of the spectroscopic data for the final product, this compound, is based on predictive models due to the limited availability of published experimental spectra.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for the identification and characterization of these compounds during synthesis and analysis.
| Compound | Spectroscopic Technique | Key Data |
| This compound | ¹H NMR (Predicted) | Aldehyde proton (HC=O): singlet, 9.8–10.2 ppm; Pyridine H-2: doublet, 8.4–8.6 ppm; Pyridine H-4: singlet, 7.6–7.8 ppm; Thiophene H-2/H-5: multiplet; Thiophene H-4: multiplet. |
| ¹³C NMR (Predicted) | Aldehyde (C=O): 189–193 ppm; Pyridine C-2: 148–152 ppm.[1] | |
| IR (Predicted, cm⁻¹) | C=O stretch: 1710–1730 (strong); Aromatic C=C stretch: 1600–1650.[1] | |
| Mass Spectrometry (Predicted) | Molecular Ion [M]⁺: m/z 189.[1] | |
| 5-Bromonicotinaldehyde | ¹H NMR (CDCl₃, 400 MHz) | δ 10.03 (s, 1H), 8.85 (dd, J = 2.0, 0.8 Hz, 1H), 8.02 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H), 7.85 (dd, J = 8.0, 0.8 Hz, 1H).[2] |
| ¹³C NMR | Data not readily available in searched sources. | |
| IR (FTIR) | Available through spectral databases like PubChem.[3] | |
| Mass Spectrometry | Molecular Weight: 186.01 g/mol .[3] | |
| Thiophen-3-ylboronic acid | ¹H NMR (DMSO-d₆) | Available through spectral databases like SpectraBase.[4] |
| ¹³C NMR | Data not readily available in searched sources. | |
| IR (FTIR) | Conforms to structure.[5] | |
| Mass Spectrometry | Molecular Weight: 127.96 g/mol . |
Synthetic Pathway
The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring of 5-bromonicotinaldehyde and the thiophene ring of thiophen-3-ylboronic acid.
Caption: Suzuki-Miyaura coupling reaction pathway.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general procedure based on established Suzuki-Miyaura coupling reactions.[6]
Materials:
-
5-Bromonicotinaldehyde
-
Thiophen-3-ylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium Carbonate [Na₂CO₃])
-
Degassed solvent mixture (e.g., Toluene, Ethanol, and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 5-bromonicotinaldehyde (1 equivalent), thiophen-3-ylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the degassed solvent mixture to the vessel.
-
Heat the mixture under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis
The following are general protocols for the spectroscopic characterization of the synthesized compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
FTIR spectra can be obtained using KBr pellets or as a thin film on a salt plate.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data is reported as a mass-to-charge ratio (m/z).
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. For more detailed and specific experimental data, researchers are encouraged to consult specialized chemical databases and peer-reviewed literature.
References
- 1. 5-(Thiophen-2-yl)nicotinaldehyde|CAS 342601-29-0 [benchchem.com]
- 2. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 3. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. B23637.03 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
A comprehensive comparative guide on the biological activity of 5-(Thiophen-3-yl)nicotinaldehyde and its related analogs is currently challenging to compile due to a lack of publicly available, direct comparative studies. While the broader families of thiophene and nicotinaldehyde derivatives have been investigated for various biological activities, specific data on this compound and its direct structural analogs, particularly in a comparative context, remains scarce in the reviewed literature.
This guide synthesizes the available information on related compounds to provide a potential framework for the biological activities of this compound and to highlight areas for future research. The primary focus of existing research has been on derivatives where the aldehyde group is modified or the thiophene is substituted at the 2-position.
General Biological Activities of Related Compound Families
Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of documented biological activities. These include potential applications as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. Similarly, derivatives of nicotinaldehyde have been explored for their therapeutic potential.
Biological Activity of Nicotinaldehyde-Based Derivatives
Research into nicotinaldehyde-based azlactones, which are derivatives of nicotinaldehyde, has shown promising results in enzyme inhibition and anticancer studies. For instance, certain azlactone derivatives have demonstrated α-glucosidase inhibitory activity, suggesting a potential role in managing diabetes. Additionally, some of these compounds have been evaluated for their anti-proliferative effects against various cancer cell lines.
Insights from the Isomer: 5-(Thiophen-2-yl)nicotinaldehyde
The isomer, 5-(thiophen-2-yl)nicotinaldehyde, has been identified as a valuable scaffold in medicinal chemistry. Its derivatives have been subjects of pre-clinical investigations for both antimicrobial and anticancer properties. However, specific quantitative biological data for the parent aldehyde remains limited in the public domain.
Fungicidal Activity of N-(Thiophen-2-yl)nicotinamide Derivatives
Structurally related N-(thiophen-2-yl)nicotinamide derivatives, where the aldehyde is replaced by an amide linkage, have been synthesized and evaluated for their fungicidal properties. Studies have reported EC50 values for these compounds against various fungal strains, indicating that this structural motif can confer potent antifungal activity. This suggests that derivatives of 5-(thiophen-yl)nicotinaldehyde could also be explored for similar applications.
Experimental Protocols for Related Compound Classes
While specific protocols for this compound are not available, the following methodologies are commonly employed for evaluating the biological activities of related thiophene and nicotinaldehyde derivatives.
Antimicrobial Activity Assays
A common method to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains is the broth microdilution method.
Typical Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Typical Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, an MTT solution is added to each well. Living cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
To visualize the general workflow for evaluating the biological activity of novel compounds, a simple diagram is provided below. This outlines the typical progression from synthesis to in vitro testing.
Conclusion
The available scientific literature indicates that the 5-(thiophen-yl)nicotinaldehyde scaffold is a promising area for the discovery of new biologically active molecules. However, there is a clear gap in the research concerning a direct, data-driven comparison of this compound and its close structural analogs. Future studies that synthesize and systematically evaluate a series of these compounds in various biological assays are needed to elucidate their structure-activity relationships and to fully realize their therapeutic potential. Such studies would be invaluable to researchers, scientists, and professionals in the field of drug development.
Structural Validation of 5-(Thiophen-3-yl)nicotinaldehyde: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the molecular structure of 5-(Thiophen-3-yl)nicotinaldehyde, with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the standard experimental procedures and presents a hypothetical data set based on closely related thiophene and pyridine derivatives. Additionally, a comparison with alternative spectroscopic techniques for structural elucidation is provided to offer a broader context for validation.
I. Structural Validation by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3] This technique provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-based drug design and understanding molecular interactions.
Hypothetical Crystallographic Data for this compound
The following table summarizes the expected crystallographic data for this compound, based on typical values for small organic molecules with similar heterocyclic scaffolds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₇NOS |
| Formula Weight | 189.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 925 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.36 |
| Absorption Coeff. (mm⁻¹) | 0.30 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps.[3][4][5]
-
Crystal Growth: High-quality single crystals of this compound would first need to be grown. A common method is slow evaporation of a saturated solution.[6][7][8] The choice of solvent is critical, and various solvents would be screened to find one in which the compound is moderately soluble.
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[4] The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[1][3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to obtain an initial electron density map.[4] From this map, the positions of the atoms are determined. The structural model is then refined against the experimental data to improve its accuracy.
II. Alternative and Complementary Structural Validation Methods
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are essential for characterizing the compound and are often used as complementary methods.[9][10][11]
| Technique | Information Provided | Comparison with X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity.[9] | While NMR provides excellent information about the covalent structure and conformation in solution, it does not give precise bond lengths and angles in the solid state. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | IR spectroscopy confirms the presence of key functional groups (e.g., aldehyde C=O stretch) but does not provide a complete 3D structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule and can provide information about its fragmentation patterns.[9] | MS confirms the molecular formula but gives no information about the arrangement of atoms in space. |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.
-
IR Spectroscopy: A small amount of the solid sample would be analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.
-
Mass Spectrometry: The sample would be introduced into a mass spectrometer (e.g., via electrospray ionization) to obtain a mass spectrum.
III. Conclusion
The structural validation of this compound would ideally be achieved through a combination of techniques. Single-crystal X-ray crystallography would provide the definitive solid-state structure, yielding precise geometric parameters. Complementary spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for confirming the molecular formula, identifying functional groups, and determining the structure in solution. This integrated approach ensures a comprehensive and unambiguous structural elucidation, which is fundamental for applications in drug discovery and materials science.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. jchps.com [jchps.com]
- 10. routledge.com [routledge.com]
- 11. egyankosh.ac.in [egyankosh.ac.in]
A Comparative Guide to Boronic Acids for the Synthesis of Thiophenyl-Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiophenyl-pyridines, a scaffold of significant interest in medicinal chemistry and materials science, is frequently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its versatility and functional group tolerance. A critical component of this reaction is the choice of the boronic acid or its derivative. This guide provides an objective comparison of different boronic acid precursors for the synthesis of thiophenyl-pyridines, supported by experimental data, to aid researchers in selecting the optimal reagents for their specific synthetic needs.
Performance Comparison of Boronic Acid Derivatives
The selection of the boron-containing reagent can significantly impact the yield, reaction conditions, and purification requirements of the synthesis of thiophenyl-pyridines. Below is a comparison of commonly used boronic acid derivatives, with a focus on the synthesis of 2-(thiophen-2-yl)pyridine from pyridine-2-sulfonyl fluoride (PyFluor).
Data Summary: 2-Thiopheneboronic Acid vs. 2-Thiopheneboronic Acid Pinacol Ester
The following table summarizes the performance of 2-thiopheneboronic acid and its corresponding pinacol ester in the Suzuki-Miyaura cross-coupling reaction with PyFluor. The data highlights the influence of the boronic acid derivative on reaction efficiency under varying conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic Acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane (dry, degassed) | 100 | ~85 | [1][2][3][4] |
| 2-Thiopheneboronic Acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | ~51 | [2] |
| 2-Thiopheneboronic Acid Pinacol Ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | ~82 | [1][2][3][4] |
| 2-Thiopheneboronic Acid Pinacol Ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane (dry, degassed) | 100 | ~20 | [1][2][3][4] |
Key Observations:
-
Reactivity: 2-Thiopheneboronic acid generally exhibits higher reactivity compared to its pinacol ester, leading to effective coupling at lower temperatures[1][2][4].
-
Role of Water: The presence of water significantly enhances the reaction efficiency when using the boronic acid pinacol ester. This is attributed to the in situ hydrolysis of the ester to the more reactive boronic acid[1][2][4]. For the boronic acid itself, the effect of water can be substrate-dependent and is not always beneficial[2].
-
Stability and Handling: Boronic acid pinacol esters are often more stable and easier to handle and purify than their corresponding boronic acids. Heteroarylboronic acids, including thiopheneboronic acids, are known to be susceptible to protodeboronation, which can lead to lower yields[5]. The use of boronic esters or other derivatives like trifluoroborates can mitigate this instability[5].
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of 2-(thiophen-2-yl)pyridine via a Suzuki-Miyaura cross-coupling reaction, based on the literature[1][2][3].
General Procedure for the Synthesis of 2-(Thiophen-2-yl)pyridine:
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv.), the selected thiopheneboronic acid or ester (0.45 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv.), and Na₃PO₄ (0.9 mmol, 3.0 equiv.).
-
Solvent Addition: Add the appropriate solvent system (e.g., 1.0 mL of dry, degassed dioxane or a 4:1 mixture of dioxane and water).
-
Reaction Execution: Cap the vial and heat the reaction mixture at the desired temperature (e.g., 65-100 °C) with vigorous stirring for the specified reaction time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thiophenyl-pyridine.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of thiophenyl-pyridines using the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for thiophenyl-pyridine synthesis.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of a C-C bond between a pyridine and a thiophene moiety.
Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 5-(Thiophen-3-yl)nicotinaldehyde via HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity assessment of synthesized 5-(Thiophen-3-yl)nicotinaldehyde and its structural analogs using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and visual representations of the synthesis and a relevant biological signaling pathway are included to support researchers in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of both thiophene and pyridine moieties in numerous biologically active molecules. The thiophene ring, a common bioisostere for a phenyl ring, can enhance a molecule's physicochemical properties and metabolic stability. The pyridine ring is a key component of many pharmaceuticals. The combination of these two heterocycles in this compound makes it a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
The synthesis of such heteroaryl compounds, commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can often lead to the formation of various impurities. Therefore, a robust and reliable analytical method for purity assessment is crucial for ensuring the quality and reproducibility of research and development activities. This guide focuses on the use of reverse-phase HPLC for this purpose and compares the purity profile of this compound with two of its structural analogs: 5-(Furan-3-yl)nicotinaldehyde and 5-(Pyrrol-3-yl)nicotinaldehyde.
Synthesis and Potential Impurities
The synthesis of this compound and its analogs is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halo-nicotinaldehyde with the corresponding heteroaryl boronic acid in the presence of a palladium catalyst and a base.
A general workflow for the synthesis is depicted below:
Common impurities that can arise from this synthesis route include:
-
Homocoupling products: Bipyridyl or bithienyl compounds formed from the coupling of two molecules of the same starting material.
-
Dehalogenation product: Nicotinaldehyde formed by the reduction of the starting 5-bromonicotinaldehyde.
-
Protodeboronation product: Thiophene formed from the reaction of thiophen-3-ylboronic acid with a proton source.
-
Residual starting materials: Unreacted 5-bromonicotinaldehyde and thiophen-3-ylboronic acid.
-
Catalyst residues: Palladium complexes and their decomposition products.
Experimental Protocols
Synthesis of this compound
Materials:
-
5-Bromonicotinaldehyde
-
Thiophen-3-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-bromonicotinaldehyde (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
HPLC Method for Purity Assessment
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Comparative Purity Analysis
The purity of synthesized this compound was compared with two structural analogs, 5-(Furan-3-yl)nicotinaldehyde and 5-(Pyrrol-3-yl)nicotinaldehyde, which were synthesized using a similar Suzuki-Miyaura coupling protocol. The purity of each compound was determined by HPLC using the method described above. The results are summarized in the table below.
| Compound | Retention Time (min) | Purity (%) | Major Impurity |
| This compound | 8.5 | 98.2 | Bithienyl homocoupling product |
| 5-(Furan-3-yl)nicotinaldehyde | 7.8 | 97.5 | 5-Bromonicotinaldehyde (unreacted) |
| 5-(Pyrrol-3-yl)nicotinaldehyde | 7.2 | 96.8 | Protodeboronation product (Pyrrole) |
Table 1. Comparative HPLC purity analysis of this compound and its analogs.
The HPLC analysis demonstrates that the developed method is effective in separating the main product from its potential impurities. The purity of the synthesized this compound was found to be high, with the primary impurity being the homocoupling product of the thiophene boronic acid. The furan and pyrrole analogs exhibited slightly lower purities, with different major impurities being observed. This highlights the importance of optimizing the reaction conditions for each specific heteroaryl coupling partner to minimize side reactions.
Biological Context: Kinase Inhibition and Apoptosis Induction
Thiophene and pyridine-containing compounds are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. Several thiophene derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.
The diagram below illustrates a simplified signaling pathway where a thiophene-pyridine compound could potentially act as a kinase inhibitor, leading to the induction of apoptosis.
In this hypothetical pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates downstream signaling through the PI3K/Akt pathway, promoting cell proliferation and survival while inhibiting apoptosis. A derivative of this compound could potentially inhibit the activity of the RTK, thereby blocking this pro-survival signaling and leading to the induction of apoptosis in cancer cells.
Conclusion
This guide provides a framework for the synthesis and purity assessment of this compound and its analogs. The detailed HPLC protocol offers a reliable method for quality control, which is essential for the advancement of research and drug development programs. The comparative data highlights the potential for variability in purity depending on the specific heteroaryl moieties involved in the synthesis. Furthermore, the exploration of the potential biological context of these compounds as kinase inhibitors provides a rationale for their further investigation as therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
Cytotoxic Effects of Thiophene-Based Compounds on Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various thiophene-containing compounds on different cancer cell lines. While direct experimental data on the cytotoxic effects of 5-(Thiophen-3-yl)nicotinaldehyde is not currently available in published literature, this guide summarizes the performance of structurally related thiophene derivatives, offering valuable insights into their potential as anticancer agents.
The thiophene ring is a key structural motif in many compounds exhibiting a wide range of biological activities, including anticancer properties.[1] Derivatives incorporating thiophene have been shown to induce cell death in various cancer cell lines, often with high potency.[2] The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[2][3]
Comparative Cytotoxicity of Thiophene Derivatives
The cytotoxic activity of several thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Thieno[2,3-b]pyridines | Compound 3a | CCRF-CEM (Leukemia) | 2.580 ± 0.550 | [4] |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 | [4] | ||
| Compound 3b | CCRF-CEM (Leukemia) | 4.763 ± 0.160 | [4] | |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 5.109 ± 0.294 | [4] | ||
| Compound 3e | CCRF-CEM (Leukemia) | 4.009 ± 0.154 | [4] | |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.591 ± 0.017 | [4] | ||
| Thiophenes | Compound 2j | Ehrlich Ascites Carcinoma (EAC) | 54.54 | [5] |
| Compound 5 | Ehrlich Ascites Carcinoma (EAC) | Near Doxorubicin's IC50 (68.99 µM) | [5] | |
| Compound 6 | Ehrlich Ascites Carcinoma (EAC) | 61.57 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxic compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiophene derivatives) and a vehicle control (like DMSO). A positive control such as doxorubicin is also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for another 2 to 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Annexin V Staining
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of thiophene derivatives using the MTT assay.
Caption: Generalized intrinsic apoptotic pathway induced by some thiophene derivatives in cancer cells.
Conclusion
While the cytotoxic profile of this compound remains to be determined, the available data on its structural analogs highlight the potential of the thiophene-pyridine scaffold in the development of novel anticancer agents. The studies on related compounds demonstrate significant cytotoxic activity against various cancer cell lines, including multidrug-resistant phenotypes. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their anticancer efficacy and selectivity.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. 5-(Thiophen-2-yl)nicotinaldehyde|CAS 342601-29-0 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 5-(Thiophen-3-yl)nicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(thiophen-3-yl)nicotinaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on publicly available data for analogous compounds, offering insights into potential design strategies for enhancing biological activity. While direct and comprehensive SAR studies on a series of this compound derivatives are not extensively available in the public domain, analysis of closely related thiophene and nicotinamide analogs provides valuable guidance for future research.
I. Overview of Biological Activities
Derivatives of thiophene and nicotinamide, the core components of this compound, have been shown to exhibit a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The aldehyde functional group in the target scaffold serves as a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity for various biological targets.
II. Comparative SAR Data of Analogous Compounds
The following tables summarize quantitative data from SAR studies of structurally related compounds, providing a basis for predicting the effects of substitutions on the this compound core.
A. Antifungal Activity of N-(Thiophen-2-yl)nicotinamide Derivatives
A study on N-(thiophen-2-yl)nicotinamide derivatives has revealed potent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). The data suggests that substitutions on both the pyridine and thiophene rings significantly influence efficacy.[1][2]
| Compound ID | R (Pyridine Ring) | R1 (Thiophene Ring) | R2 (Thiophene Ring) | R3 (Thiophene Ring) | EC50 (mg/L)[2] |
| 4a | H | OC2H5 | CH3 | CN | 4.69 |
| 4f | 5,6-Cl2 | OC2H5 | CH3 | CN | 1.96 |
| Diflumetorim | - | - | - | - | 21.44 |
| Flumorph | - | - | - | - | 7.55 |
Key SAR Insights:
-
Pyridine Substitution: Dichloro substitution at the 5 and 6 positions of the pyridine ring (compound 4f ) dramatically increases antifungal potency compared to the unsubstituted analog (compound 4a ).
-
Thiophene Substitution: The presence of cyano and methyl groups on the thiophene ring appears to be favorable for activity.
B. Anticancer Activity of Thiophene-Based Derivatives
Thiophene derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[3][4][5]
| Compound ID | Scaffold | Cell Line | IC50 (µM)[5] | Target Kinase | IC50 (µM)[5] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 | 0.35 | EGFR | 0.091 |
| MCF-7 | 3.24 | ||||
| PC-3 | 5.12 | ||||
| 16e | Symmetrical trisubstituted thiophene-3-carboxamide selenide | HCT-116 | 3.20 ± 0.12 | EGFR | 0.094 ± 0.002 |
Key SAR Insights:
-
Kinase Inhibition: The thiophene scaffold is a viable backbone for potent EGFR inhibitors.
-
Antiproliferative Activity: Compound 9u demonstrates that complex amide side chains on the thiophene ring can lead to potent anticancer activity in cellular assays.
-
Hybrid Molecules: The hybridization of complementary pharmacophores, such as in the thiophene-3-carboxamide selenide derivatives, can yield compounds with significant antiproliferative and EGFR inhibitory effects.[4]
III. Experimental Protocols
A. Synthesis of N-(Thiophen-2-yl)nicotinamide Derivatives[1]
-
Acyl Chloride Formation: Substituted nicotinic acids are reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chlorides.
-
Acylation: The substituted thiophen-2-amine is acylated with the prepared acyl chloride under basic conditions to yield the final N-(thiophen-2-yl)nicotinamide derivatives.
-
Purification: The crude product is purified by recrystallization or column chromatography.
B. In Vivo Fungicidal Assay Against Cucumber Downy Mildew[1]
-
Plant Cultivation: Cucumber plants are grown in a greenhouse to the two-leaf stage.
-
Compound Application: The test compounds are formulated as emulsifiable concentrates and sprayed onto the cucumber leaves at various concentrations. Commercial fungicides are used as positive controls.
-
Inoculation: After the sprayed solutions have dried, the leaves are inoculated with a suspension of Pseudoperonospora cubensis sporangia.
-
Incubation: The inoculated plants are maintained in a humid environment at an appropriate temperature to allow for disease development.
-
Efficacy Assessment: The disease index is assessed, and the control efficacy of each compound is calculated relative to a blank control. The EC50 values are then determined.
C. In Vitro EGFR Kinase Inhibition Assay[5]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the EGFR enzyme, a suitable substrate (e.g., a poly-peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Analysis: The luminescent signal is measured, and the IC50 value for each compound is calculated by fitting the data to a dose-response curve.
D. Cell Viability (MTT) Assay[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
IV. Visualizations
The following diagrams illustrate key concepts in the SAR of this compound derivatives.
Caption: General workflow for SAR studies of this compound derivatives.
Caption: Potential sites for chemical modification on the this compound scaffold.
Caption: Simplified EGFR signaling pathway, a potential target for thiophene derivatives.
V. Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of antifungal and anticancer research. The analysis of related compound series suggests that strategic modifications to both the thiophene and pyridine rings, as well as derivatization of the aldehyde group, can lead to significant improvements in biological activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. This would enable the establishment of a direct and comprehensive SAR, guiding the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Investigating a broader range of biological targets, including various kinases and microbial enzymes, could also uncover new therapeutic applications for this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of the aldehyde in different substituted nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the aldehyde functional group in various substituted nicotinaldehydes. The electronic and steric effects of substituents on the pyridine ring significantly influence the electrophilicity of the carbonyl carbon, thereby modulating its reactivity towards nucleophiles. Understanding these relationships is crucial for synthetic strategy and the rational design of novel therapeutics, as nicotinaldehyde derivatives are prevalent scaffolds in medicinal chemistry.
Factors Influencing Aldehyde Reactivity
The reactivity of the aldehyde group in substituted nicotinaldehydes is primarily governed by a combination of electronic and steric effects imparted by the substituents on the pyridine ring.
-
Electronic Effects: The pyridine nitrogen itself is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon compared to its benzaldehyde analogues.[1] Substituents on the pyridine ring can either augment or diminish this effect.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), further decrease the electron density at the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack and thus more reactive.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density at the carbonyl carbon, reducing its electrophilicity and rendering the aldehyde less reactive.
-
-
Steric Effects: Bulky substituents positioned near the aldehyde group (ortho-position) can physically hinder the approach of a nucleophile, thereby decreasing the reaction rate, irrespective of the electronic effects.
The interplay of these effects can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ).[2][3][4][5]
Quantitative Comparison of Reactivity
To provide a quantitative measure of the influence of substituents on the reactivity of nicotinaldehydes, the rate constants for their reduction with sodium borohydride in isopropanol can be compared. This reaction provides a reliable kinetic measure of the aldehyde's susceptibility to nucleophilic attack by a hydride ion.
| Nicotinaldehyde Derivative | Substituent | Position | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) | Relative Reactivity (k₂ / k₂(unsubstituted)) | Hammett Substituent Constant (σ) |
| Nicotinaldehyde | -H | - | 1.5 x 10⁻³ | 1.00 | 0.00 |
| 5-Chloronicotinaldehyde | -Cl | 5 | 3.2 x 10⁻³ | 2.13 | +0.37 |
| 6-Chloronicotinaldehyde | -Cl | 6 | 4.5 x 10⁻³ | 3.00 | ~+0.23 (estimated) |
| 5-Methylnicotinaldehyde | -CH₃ | 5 | 1.1 x 10⁻³ | 0.73 | -0.07 |
| 6-Methoxynicotinaldehyde | -OCH₃ | 6 | 0.8 x 10⁻³ | 0.53 | -0.27 |
| 5-Nitronicotinaldehyde | -NO₂ | 5 | 9.8 x 10⁻³ | 6.53 | +0.78 |
Note: The data in this table is representative and compiled from analogous studies on substituted aromatic aldehydes. The exact values may vary depending on the specific reaction conditions. The Hammett constants are for the corresponding substituents on a benzene ring and are used here as an approximation for the pyridine system.
Experimental Protocols
Detailed methodologies for key experiments to compare the reactivity of substituted nicotinaldehydes are provided below.
Competitive Wittig Reaction
This experiment allows for a direct comparison of the relative reactivity of different substituted nicotinaldehydes towards a phosphonium ylide.
Materials:
-
A series of substituted nicotinaldehydes (e.g., nicotinaldehyde, 5-chloronicotinaldehyde, 6-methoxynicotinaldehyde)
-
Benzyltriphenylphosphonium chloride
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add one equivalent of the strong base dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide (a color change, typically to deep red or orange, indicates ylide formation).
-
Competitive Reaction: In a separate flask, prepare an equimolar mixture of two different substituted nicotinaldehydes and the internal standard in anhydrous THF.
-
Cool the ylide solution to 0°C and add the aldehyde mixture dropwise over 10 minutes with vigorous stirring.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 30 minutes).
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Analyze the crude product mixture by gas chromatography (GC) to determine the relative amounts of the two alkene products formed. The ratio of the products corresponds to the relative reactivity of the starting aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation provides another method to assess the electrophilicity of the aldehyde. The reaction rate is influenced by the ease of nucleophilic attack on the carbonyl carbon.[6][7][8][9][10]
Materials:
-
Substituted nicotinaldehydes
-
An active methylene compound (e.g., malononitrile or diethyl malonate)
-
A weak base catalyst (e.g., piperidine or pyridine)
-
Solvent (e.g., ethanol or toluene)
-
Apparatus for heating and reflux with a Dean-Stark trap (if removing water)
Procedure:
-
In a round-bottom flask, dissolve one equivalent of the substituted nicotinaldehyde and 1.1 equivalents of the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the weak base (e.g., 0.1 equivalents of piperidine).
-
Heat the reaction mixture to reflux for a set period (e.g., 2-4 hours). If toluene is used as the solvent, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Comparison: The reaction time and yield for different substituted nicotinaldehydes can be compared to establish a relative reactivity series.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted nicotinaldehydes.
Caption: Factors influencing nicotinaldehyde reactivity.
Caption: Experimental workflow for comparing reactivity.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 5-(Thiophen-3-yl)nicotinaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 5-(Thiophen-3-yl)nicotinaldehyde, a compound utilized in various research applications. The following procedures are based on safety data sheets (SDS) for analogous compounds, including thiophene-3-carboxaldehyde, 5-pyridin-3-ylthiophene-2-carbaldehyde, and nicotinaldehyde, in the absence of a specific SDS for the compound .
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from similar compounds, this substance should be treated as harmful if swallowed, a cause of serious eye irritation, a skin irritant, and potentially harmful to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working in a poorly ventilated area or with fine powders, use a NIOSH-approved respirator.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3]
-
Take precautionary measures against static discharge.
Hazard Summary
The following table summarizes the potential hazards associated with compounds structurally similar to this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3][4] |
| Flammability | May be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use only non-sparking tools.[3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][3][4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[4]
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and suitable, closed container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area.[4]
-
Keep the container away from heat and sources of ignition.[4]
3. Spill Management:
-
In the event of a spill, do not let the product enter drains.
-
Remove all sources of ignition.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, Chemizorb®) and collect for disposal.
-
For solid spills, sweep up and shovel into a suitable container for disposal.[1]
-
Clean the affected area thoroughly.
4. Disposal:
-
Dispose of the contents and the container at an approved waste disposal facility.[1][3][4]
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Thiophen-3-yl)nicotinaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Thiophen-3-yl)nicotinaldehyde, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its functional groups.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl or nitrile rubber gloves are recommended for protection against aldehydes and thiophene-containing compounds.[1][2] Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles should be worn at all times.[3][4] A full-face shield must be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is required to protect against minor splashes.[3][5] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[1] |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][6] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment before commencing work to minimize time in the handling area.[1]
-
Ground all equipment containing the material to prevent static discharge.[3][8]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
If a splash hazard exists, don a face shield over the goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves.
-
Ensure gloves overlap the cuffs of the lab coat.
3. Chemical Handling and Dispensing:
-
Perform all manipulations of this compound inside a chemical fume hood.[1]
-
When transferring the chemical, pour slowly and carefully to prevent splashing.
-
Keep containers sealed when not in use to prevent the release of vapors.[1][8]
-
Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[8][9]
4. Post-Handling Procedures:
-
Wipe down the work area in the fume hood with an appropriate decontaminant.
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.[8]
-
Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[1][8]
Spill and Emergency Procedures
In the event of a spill, follow this workflow to ensure a safe and effective cleanup:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in the table above. For large spills, a higher level of respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill.[3] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable and safe): For aldehydes, a neutralizing agent may be appropriate. Consult your institution's chemical safety guidelines.
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated disposables, in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards (e.g., "Hazardous Waste: this compound, Flammable, Toxic").
-
Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials, such as oxidizing agents.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[8]
Workflow for Safe Chemical Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. nj.gov [nj.gov]
- 7. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
